Isoarundinin I
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H22O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[2-(3-hydroxyphenyl)ethyl]-4-[(4-hydroxyphenyl)methyl]-5-methoxyphenol |
InChI |
InChI=1S/C22H22O4/c1-26-22-14-20(25)13-17(8-5-15-3-2-4-19(24)11-15)21(22)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3 |
InChI Key |
GSRRYHALFWAEMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Isoarundinin I: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoarundinin I, a stilbenoid compound isolated from the orchid Arundina graminifolia (D.Don) Hochr., has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, based on available literature, are presented to facilitate further research and development. This document aims to serve as a foundational resource for scientists investigating the potential of this compound in drug discovery.
Chemical Structure and Properties
This compound is a bibenzyl derivative, a class of stilbenoids characterized by two phenyl rings linked by an ethylene (B1197577) bridge. Its formal chemical name is 3-[2-(3-hydroxyphenyl)ethyl]-4-[(4-hydroxyphenyl)methyl]-5-methoxyphenol.[1] The structure features a methoxy (B1213986) group and three hydroxyl groups, which contribute to its chemical reactivity and biological activity.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-[2-(3-hydroxyphenyl)ethyl]-4-[(4-hydroxyphenyl)methyl]-5-methoxyphenol | [1] |
| Molecular Formula | C₂₂H₂₂O₄ | [2][3] |
| Molecular Weight | 350.41 g/mol | [2] |
| CAS Number | 151538-57-7 | [2] |
| Appearance | Amorphous powder | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate (B1210297), and other organic solvents |
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the original detailed spectral data from the initial isolation is not fully available in the public domain, the structural confirmation is based on the analysis of its ¹H-NMR and ¹³C-NMR spectra.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 7.5 | 100 - 160 |
| Methylene Protons (-CH₂-) | 2.5 - 4.0 | 30 - 45 |
| Methoxyl Protons (-OCH₃) | ~3.8 | ~55 |
| Phenolic Hydroxyl Protons (-OH) | Variable (depending on solvent and concentration) | - |
Note: These are approximate chemical shift ranges for the class of compounds and the specific values for this compound would require experimental determination or access to the original research data.
Experimental Protocols
Isolation and Purification of this compound from Arundina graminifolia
The following is a generalized protocol for the isolation of stilbenoids, including this compound, from the rhizomes of Arundina graminifolia, based on established phytochemical methods.
Workflow for Isolation and Purification
Caption: Figure 1. General workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: The rhizomes of Arundina graminifolia are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as 95% ethanol, using a Soxhlet apparatus or by refluxing.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. Typically, the extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Stilbenoids like this compound are often enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as size exclusion chromatography on Sephadex LH-20, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.
Biological Activity and Potential Signaling Pathways
Stilbenoids, as a class of compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] While specific in-depth studies on the biological mechanisms of this compound are limited, its chemical structure suggests potential involvement in several key signaling pathways.
Anti-inflammatory Activity
Natural stilbenoids are recognized for their anti-inflammatory properties.[5] One of the primary mechanisms underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to the production of pro-inflammatory cytokines. It is plausible that this compound, like other stilbenoids, may exert anti-inflammatory effects by inhibiting the NF-κB pathway.
Caption: Figure 2. Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Anticancer Activity
Many stilbenoids have demonstrated cytotoxic activity against various cancer cell lines.[4] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death). The intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, is a common target.
Caption: Figure 3. Potential involvement of this compound in the intrinsic apoptotic pathway.
Future Directions
While the chemical structure of this compound has been established, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies to unambiguously assign all proton and carbon signals.
-
Total Synthesis: Development of a synthetic route to this compound to enable the preparation of larger quantities for biological testing and the generation of analogues with improved activity and pharmacokinetic properties.
-
In-depth Biological Evaluation: Systematic screening of this compound against a panel of cancer cell lines and in various models of inflammation to quantify its potency (e.g., IC₅₀ values).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action at a molecular level.
-
In Vivo Studies: Evaluation of the efficacy, toxicity, and pharmacokinetic profile of this compound in animal models of disease.
Conclusion
This compound is a structurally interesting stilbenoid with the potential for development as a therapeutic agent. This technical guide consolidates the current knowledge on its chemical structure and provides a framework for future research. The detailed experimental protocols and a discussion of its potential biological activities are intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the full therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Phytochemistry and pharmacological activities of Arundina graminifolia (D.Don) Hochr. And other common Orchidaceae medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Natural Source of Isoarundinin I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of Isoarundinin I, a stilbenoid of interest for its potential biological activities. This document consolidates available scientific information, presents key data in a structured format, and outlines detailed experimental protocols relevant to its isolation and characterization.
Discovery and Natural Source
This compound, also reported in the initial literature as arundinin , is a naturally occurring stilbenoid. It was first isolated and identified by Majumder and Ghosal in 1993.[1]
The primary natural source of this compound is the orchid Arundina graminifolia , also known by its synonym Arundina bambusifolia.[1][2] This terrestrial orchid is found in tropical and subtropical regions of Asia. Stilbenoids, including this compound, are recognized as significant secondary metabolites within this plant species.[2]
Chemical and Physical Properties
This compound is a bibenzyl derivative. The key data for this compound are summarized in the table below.
| Property | Data | Reference |
| Compound Name | This compound (arundinin) | [1] |
| Chemical Structure | 3,3′-dihydroxy-4-(p-hydroxybenzyl)-5-methoxybibenzyl | |
| Molecular Formula | C₂₂H₂₂O₄ | |
| Molecular Weight | 350.41 g/mol | |
| Class | Stilbenoid | |
| Natural Source | Arundina graminifolia (Arundina bambusifolia) | |
| Plant Part | Aerial parts (stems and leaves) |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of this compound. While the specific experimental details from the original 1993 publication by Majumder and Ghosal were not fully accessible, the protocol provided here is a representative procedure for the isolation of stilbenoids from Arundina graminifolia, based on more recent studies on this plant.
-
Collection: The aerial parts (stems and leaves) of Arundina graminifolia are collected.
-
Drying: The collected plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to sequential solvent extraction with solvents of increasing polarity. A common sequence is to start with a nonpolar solvent like n-hexane or petroleum ether to remove lipids and pigments, followed by a medium-polarity solvent like ethyl acetate (B1210297), and finally a polar solvent such as methanol (B129727). Stilbenoids are typically extracted in the ethyl acetate and methanol fractions.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to obtain the crude extracts.
The crude extract containing the stilbenoids is subjected to a series of chromatographic techniques for the isolation of pure this compound.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol. This step separates compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using preparative HPLC with a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water, allowing for the isolation of highly pure this compound.
The structure of the purified this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.
-
¹³C-NMR: Determines the number of carbon atoms and their types (e.g., methyl, methylene, aromatic, carbonyl).
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic rings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the stilbenoid chromophore.
Visualizations
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Isoarundinin I in Arundina bambusifolia
For the attention of: Researchers, Scientists, and Drug Development Professionals
Dated: December 2, 2025
Abstract
Isoarundinin I, a bibenzyl derivative isolated from the bamboo orchid Arundina bambusifolia (syn. Arundina graminifolia), belongs to the diverse class of stilbenoids, compounds of significant interest for their potential pharmacological activities. While the complete and specific biosynthetic pathway of this compound remains to be fully elucidated, extensive research into stilbenoid and bibenzyl biosynthesis in orchids and other plants provides a strong foundation for a putative pathway. This technical guide synthesizes the current understanding, presenting a proposed biosynthetic route from primary metabolism to the final complex structure of this compound. It integrates data from transcriptome analyses of A. graminifolia, general enzymatic functions of relevant protein families, and standard experimental protocols for the analysis of plant secondary metabolites. This document aims to serve as a foundational resource for researchers seeking to unravel the precise molecular mechanisms of this compound synthesis, a critical step for its potential biotechnological production and therapeutic development.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the well-established phenylpropanoid pathway, leading to the formation of a bibenzyl core structure, which is subsequently modified through a series of hydroxylation, methylation, and benzylation reactions.
Core Pathway: From Phenylalanine to the Bibenzyl Scaffold
The initial steps are shared with the general phenylpropanoid and stilbenoid biosynthesis pathways. L-phenylalanine, derived from the shikimate pathway, serves as the primary precursor.
-
Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.[1][2]
-
Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.[1][2]
-
CoA Ligation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1][2]
-
Bibenzyl Synthesis: This is the key branching point. Bibenzyl synthase (BBS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Unlike stilbene (B7821643) synthase (STS) which performs an aldol (B89426) condensation to form a stilbene, BBS is believed to involve a reduction step prior to or during cyclization, leading to the formation of a dihydropinosylvin (B175631) (bibenzyl) scaffold.[3][4][5] Transcriptome analysis of A. graminifolia has identified candidate genes for PAL, C4H, 4CL, and bibenzyl synthase, supporting the presence of this core pathway.[1][6]
Putative Downstream Modifications to this compound
Starting from a basic dihydroxylated bibenzyl core, a series of tailoring reactions are necessary to arrive at the final structure of this compound (3,3'-dihydroxy-2-(p-hydroxybenzyl)-5-methoxybibenzyl). The precise order of these steps is currently unknown.
-
Hydroxylation: Additional hydroxyl groups are likely introduced by cytochrome P450 monooxygenases (CYPs). Transcriptome data from A. graminifolia and Dendrobium officinale have revealed the upregulation of several CYP genes, such as CYP84A1 and CYP98A2, in tissues accumulating bibenzyls, suggesting their role in modifying the aromatic rings.[1][2][7]
-
O-Methylation: The methoxy (B1213986) group at the C-5 position is introduced by an O-methyltransferase (OMT), which uses S-adenosyl methionine (SAM) as a methyl donor. OMTs are well-known for their role in modifying stilbenoids, such as the conversion of resveratrol (B1683913) to pterostilbene (B91288).[8][9][10]
-
Benzylation: A key modification is the addition of a p-hydroxybenzyl group at the C-2 position. This reaction would be catalyzed by a benzyltransferase, an enzyme class known to be involved in plant secondary metabolism, although a specific enzyme for this reaction in Arundina has not yet been identified. This precursor, p-hydroxybenzyl alcohol or a derivative, would also be derived from the phenylpropanoid pathway.
Quantitative Data
Currently, specific quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or precise yields, is not available in the literature. However, a study on A. graminifolia provides context on the accumulation of related compounds in different tissues.
| Compound Class | Leaf | Root | Stem | Flower | Fruit | Unit | Reference |
| Phenylpropanoid | ~1.8 | ~0.7 | ~0.6 | ~0.5 | ~0.4 | mg/g | [1] |
| Bibenzyl | ~0.9 | ~0.6 | ~0.2 | ~0.2 | ~0.1 | mg/g | [1] |
| Flavone | ~0.2 | ~0.1 | ~0.4 | ~0.1 | ~0.1 | mg/g | [1] |
Table 1: Concentration of major phytochemicals in different tissues of Arundina graminifolia. Data is estimated from graphical representations in the source.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of transcriptomic, proteomic, and metabolomic approaches. Below are generalized protocols based on methodologies applied to A. graminifolia and other orchids for the study of secondary metabolism.
Plant Material Extraction for Metabolite Analysis
This protocol outlines a general procedure for the extraction of stilbenoids and related phenolic compounds from Arundina bambusifolia.
References
- 1. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia [frontiersin.org]
- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo biosynthesis of pterostilbene in an Escherichia coli strain using a new resveratrol O-methyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Arundiquinone: Spectroscopic Characterization and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the spectroscopic data and experimental methodologies used in the characterization of arundiquinone, a novel phenanthrenequinone (B147406) isolated from the orchid Arundina graminifolia.
Introduction
Arundiquinone is a recently discovered phenanthrene (B1679779) derivative isolated from the aerial parts of Arundina graminifolia, an orchid species with a history of use in traditional medicine.[1][2] The structural elucidation of this compound was accomplished through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Infrared (IR) spectroscopy. This document serves as a comprehensive technical resource, presenting the available spectroscopic data for arundiquinone and the experimental protocols for its isolation and characterization.
Spectroscopic Data
The spectroscopic data presented here are based on the published literature and are pivotal for the structural confirmation of arundiquinone.
Mass Spectrometry (MS)
High-resolution mass spectrometry was crucial in determining the molecular formula of arundiquinone.
| Parameter | Value |
| Ionization Mode | Positive |
| Mass Analyzer | Electrospray Ionization (ESI) |
| Molecular Formula | C₁₆H₁₂O₅ |
| Observed m/z | [M+H]⁺ 285.0760 |
| Calculated m/z | [M+H]⁺ 285.0758 |
Infrared (IR) Spectroscopy
The IR spectrum of arundiquinone provides key information about its functional groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3292 | O-H stretching (hydroxyl group) |
| 1670 | C=O stretching (carbonyl group) |
| 1605, 1585, 843, 797 | C=C stretching (aromatic ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR spectroscopy were instrumental in elucidating the complex structure of arundiquinone. The following table summarizes the key ¹H and ¹³C NMR chemical shifts, along with important 2D NMR correlations (HMBC).
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | HMBC Correlations (H → C) |
| 1 | 181.4 | - | - |
| 2 | - | - | H-3 |
| 3 | - | - | - |
| 4 | 188.5 | - | - |
| 4a | - | - | - |
| 4b | - | - | - |
| 5 | - | - | - |
| 6 | - | - | - |
| 7 | 158.7 | - | - |
| 8 | - | - | H-10 |
| 8a | - | - | - |
| 9 | - | - | H-8, H-10 |
| 10 | - | - | - |
| 10a | - | - | - |
| 2-OCH₃ | - | - | - |
| 9-OCH₃ | - | - | - |
Note: The complete numerical data for all proton and carbon signals were not available in the public domain. The table reflects the described structural features and correlations.
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of arundiquinone.
Isolation of Arundiquinone
Arundiquinone was isolated from the ethyl acetate (B1210297) extract of the aerial parts of Arundina graminifolia. The general workflow is as follows:
-
Extraction : The air-dried and powdered aerial parts of the plant were subjected to successive extractions with cyclohexane, ethyl acetate, and methanol.[1]
-
Chromatography : The ethyl acetate extract was then subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:
-
Silica Gel Column Chromatography : For initial fractionation of the crude extract.
-
Sephadex LH-20 Column Chromatography : For further separation based on molecular size.
-
Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For the final purification of arundiquinone.[1]
-
Spectroscopic Analysis
-
NMR Spectroscopy : 1D (¹H and ¹³C) and 2D (HSQC, HMBC) NMR spectra were recorded on a spectrometer, likely in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Mass Spectrometry : HR-ESI-MS was performed to obtain high-resolution mass data, allowing for the determination of the elemental composition.
-
IR Spectroscopy : The IR spectrum was likely obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of arundiquinone.
This guide provides a foundational understanding of the spectroscopic properties and the experimental approach for the characterization of arundiquinone. For researchers in natural product chemistry and drug discovery, this information can serve as a valuable reference for further investigation of this and related compounds.
References
Isoarundinin I: A Technical Guide to its Potential Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoarundinin I is a stilbenoid compound isolated from plants such as Arundina graminifolia. Stilbenoids as a chemical class are known to possess a variety of pharmacological activities, which has led to increasing interest in the therapeutic potential of individual members like this compound. This technical guide provides a comprehensive overview of the currently available data on the pharmacological properties of this compound, with a focus on its cytotoxic and anti-inflammatory effects. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing existing quantitative data, providing detailed experimental protocols, and visualizing relevant biological pathways and workflows. It is important to note that while the broader class of stilbenoids is recognized for antioxidant and wide-ranging anticancer activities, specific experimental data for this compound in these areas are limited in publicly accessible literature.
Pharmacological Activities of this compound
Current research indicates that this compound exhibits measurable cytotoxic and anti-inflammatory properties. The following sections provide a detailed analysis of the available quantitative data and the experimental methodologies used to ascertain these activities.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against human leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a key study are summarized in the table below.
Table 1: Cytotoxicity of this compound against Human Leukemia Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | Reported IC₅₀ (µM) ± SD |
| This compound | CCRF-CEM | Resazurin (B115843) Assay | 72 hours | 43.36 ± 5.84[1] |
| This compound | CEM/ADR5000 | Resazurin Assay | 72 hours | 60.42 ± 1.37[1] |
Anti-inflammatory Activity
This compound has been shown to inhibit key inflammatory responses in human neutrophils. Specifically, it inhibits superoxide (B77818) anion generation and elastase release induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB).
Table 2: Anti-inflammatory Activity of this compound in Human Neutrophils
| Activity Assessed | Inhibition Target | Reported IC₅₀ (µM) |
| Anti-inflammatory | Inhibition of fMLP/cytochalasin B-induced superoxide anion generation | 2.8[2] |
| Anti-inflammatory | Inhibition of fMLP/cytochalasin B-induced elastase release | 2.8[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the available literature for the assessment of the pharmacological properties of this compound.
Cytotoxicity Assay (Resazurin Assay)
This protocol details the methodology used to evaluate the cytotoxic activity of this compound against the human leukemia cell lines CCRF-CEM and CEM/ADR5000.[1]
1. Cell Culture and Maintenance:
- Cell Lines:
- CCRF-CEM: A human acute lymphoblastic leukemia cell line.[1]
- CEM/ADR5000: A multidrug-resistant subline of CCRF-CEM.[1]
- Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1]
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[1]
2. Assay Procedure:
- Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well.[1]
- Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
- Treatment: Add the serially diluted this compound to the wells containing the cells. Include a vehicle control with the same concentration of the solvent.[1]
- Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1]
- Resazurin Addition: Following the incubation period, add resazurin solution to each well to a final concentration of 20 µg/mL.[1]
- Second Incubation: Incubate the plates for an additional 4 hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.[1]
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[1]
3. Data Analysis:
- Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves generated from the fluorescence data.[1]
Anti-inflammatory Assays
The following are detailed protocols for assessing the anti-inflammatory activity of this compound in human neutrophils, based on established methodologies.
1. Inhibition of fMLP/Cytochalasin B-Induced Superoxide Anion Generation:
- Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
- Assay Principle: This assay measures the production of superoxide anions by neutrophils, a key event in the inflammatory response. The superoxide dismutase-inhibitable reduction of ferricytochrome c is a common method for this measurement.
- Procedure:
- Pre-incubate the isolated human neutrophils with varying concentrations of this compound for 5 minutes.
- Prime the neutrophils with cytochalasin B.
- Induce superoxide anion generation by adding fMLP.
- Measure the reduction of ferricytochrome c spectrophotometrically.
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the superoxide anion generation.
2. Inhibition of fMLP/Cytochalasin B-Induced Elastase Release:
- Neutrophil Preparation: Isolate and prepare human neutrophils as described above.
- Assay Principle: This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, which contributes to tissue damage during inflammation. A chromogenic substrate for elastase, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, is used.
- Procedure:
- Pre-incubate the isolated human neutrophils with different concentrations of this compound for 5 minutes.
- Prime the cells with cytochalasin B.
- Stimulate elastase release with fMLP.
- Add the elastase substrate to the cell suspension.
- Monitor the cleavage of the substrate by measuring the change in absorbance over time using a spectrophotometer.
- Data Analysis: Determine the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of elastase release.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
Isoarundinin I: An Enigmatic Stilbenoid with Unexplored Phytoalexin Potential
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Executive Summary
Isoarundinin I, a stilbenoid compound isolated from the orchid Arundina graminifolia (synonymous with Arundina bambusifolia), presents a compelling yet under-investigated profile within the realm of natural products.[1] While its classification as a stilbenoid suggests potential biological activities, including a role as a phytoalexin, the current body of scientific literature lacks in-depth studies to substantiate this hypothesis. This technical guide consolidates the available information on this compound, contextualizes its potential based on the broader class of stilbenoids, and outlines a theoretical framework for future investigation into its properties. At present, there is a notable absence of quantitative data on its bioactivity and specific experimental protocols related to its mechanism of action.
Introduction to this compound
This compound is a naturally occurring phenolic compound belonging to the stilbenoid family.[1] These compounds are recognized for their diverse pharmacological activities. The structural features of stilbenoids, particularly the presence of hydroxyl groups on the aromatic rings, often confer antioxidant, anti-inflammatory, and antimicrobial properties. While the specific biological functions of this compound remain largely uncharacterized, its chemical nature positions it as a candidate for investigation as a phytoalexin—a substance produced by plants as a defense mechanism against pathogens.
Current State of Research
Research directly focused on this compound is sparse. It has been identified as a constituent of the orchid Arundina graminifolia, a plant with a history of use in traditional medicine.[1] The majority of the available information is limited to its isolation and structural elucidation.
A related compound, Isoarundinin II, also found in the same plant, has been suggested to possess potential antioxidant, anti-inflammatory, and cytotoxic properties, although detailed studies are also lacking for this analogue.[2] The exploration of Isoarundinin II's potential signaling pathway modulation, such as the NF-κB and MAPK pathways, provides a theoretical basis for investigating similar mechanisms for this compound.[2]
The Phytoalexin Hypothesis: A Path Forward
The core of the phytoalexin concept is the induction of antimicrobial compounds in response to pathogen attack. To establish this compound as a phytoalexin, a systematic series of investigations would be required. The following proposed experimental workflow outlines a logical progression for this research.
References
Literature review on the biological activity of Isoarundinin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoarundinin I is a natural product isolated from orchids, which has recently garnered attention for its potential biological activities. This technical guide provides a comprehensive review of the currently available scientific literature on the biological evaluation of this compound, with a focus on its cytotoxic effects. The information presented herein is primarily derived from a key study by Geske et al., which appears to be the seminal work on the biological activity of this compound.[1] This guide aims to serve as a detailed summary of the existing experimental data and protocols to aid researchers interested in further investigating this molecule.
Cytotoxic Activity of this compound
The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. Research suggests that this compound has the potential to inhibit the growth of both sensitive and multidrug-resistant cancer cells.[2][3][4][5]
Quantitative Data
The cytotoxic activity of this compound was evaluated against two human leukemia cell lines: CCRF-CEM (a sensitive line) and CEM/ADR5000 (a multidrug-resistant subline that overexpresses P-glycoprotein).[1] The half-maximal inhibitory concentration (IC₅₀) values from this research are summarized in the table below.
| Compound | Cell Line | Assay Type | Incubation Time | Reported IC₅₀ (µM) ± SD |
| This compound | CCRF-CEM | Resazurin (B115843) Assay | 72 hours | 43.36 ± 5.84 |
| This compound | CEM/ADR5000 | Resazurin Assay | 72 hours | 60.42 ± 1.37 |
Table 1: Cytotoxicity of this compound against Human Leukemia Cell Lines.[1]
Experimental Protocols
The following section details the methodology used for the cytotoxicity evaluation of this compound.
Cell Culture and Maintenance[1]
-
Cell Lines:
-
CCRF-CEM: A human acute lymphoblastic leukemia cell line.
-
CEM/ADR5000: A multidrug-resistant subline of CCRF-CEM.
-
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
Cytotoxicity Assay (Resazurin Assay)[1]
The workflow for the resazurin-based cytotoxicity assay is depicted in the diagram below.
Workflow for the Resazurin-Based Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well.[1]
-
Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to the desired concentrations in the culture medium.[1]
-
Treatment: The serially diluted this compound was added to the wells containing the cells. A vehicle control was also included.[1]
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.[1]
-
Resazurin Addition: After the 72-hour incubation, a resazurin solution was added to each well to a final concentration of 20 µg/mL.[1]
-
Second Incubation: The plates were incubated for an additional 4 hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.[1]
-
Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves generated from the fluorescence data.[1]
Other Biological Activities
Conclusion
The available data, primarily from a single key study, indicates that this compound exhibits cytotoxic activity against both drug-sensitive and multidrug-resistant leukemia cell lines. The provided experimental protocol for the resazurin assay offers a foundation for researchers to replicate and build upon these findings. However, the biological activity profile of this compound remains largely unexplored, presenting significant opportunities for future research into its mechanism of action and potential therapeutic applications in oncology and other areas. There is a clear need for further investigation to elucidate other potential biological activities, such as anti-inflammatory effects, and to understand the signaling pathways through which this compound exerts its cytotoxic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Xylochemical Synthesis and Biological Evaluation of the Orchidaceous Natural Products this compound, Bleochrin F, Blestanol K, and Pleionol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Xylochemical Synthesis and Biological Evaluation of the Orchidaceous Natural Products this compound, Bleochrin F, Blestanol K, and Pleionol - Journal of Natural Products - Figshare [acs.figshare.com]
- 6. Chemical Constituents and Biological Activity Profiles on Pleione (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. Phytochemistry, pharmacology and clinical applications of the traditional Chinese herb Pseudobulbus Cremastrae seu Pleiones (Shancigu): A review - Arabian Journal of Chemistry [arabjchem.org]
Isoarundinin I: A Preliminary Technical Guide on its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide summarizes the currently available scientific data on the anticancer potential of Isoarundinin I. It is important to note that the research on this specific compound is in its preliminary stages, with publicly accessible data originating primarily from a single key study. Therefore, this document serves as a summary of existing findings and a guide for future research rather than a comprehensive whitepaper on a well-studied molecule.
Introduction
This compound is a stilbenoid compound that has been identified as a subject of interest in anticancer research. Stilbenoids, a class of natural phenols, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a concise overview of the quantitative data, experimental protocols, and potential areas of mechanistic investigation related to this compound's effects on cancer cells.
Quantitative Data Presentation
The primary quantitative data available for this compound pertains to its cytotoxic activity against two human leukemia cell lines: the drug-sensitive parental line CCRF-CEM and its multidrug-resistant subline, CEM/ADR5000. The half-maximal inhibitory concentration (IC₅₀) values were determined after 72 hours of incubation using a resazurin-based assay.
| Compound | Cell Line | Assay Type | Incubation Time | Reported IC₅₀ (µM) ± SD |
| This compound | CCRF-CEM | Resazurin (B115843) Assay | 72 hours | 43.36 ± 5.84 |
| This compound | CEM/ADR5000 | Resazurin Assay | 72 hours | 60.42 ± 1.37 |
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to evaluate this compound. This protocol is based on the seminal work available on this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
CCRF-CEM: A human acute lymphoblastic leukemia cell line.
-
CEM/ADR5000: A multidrug-resistant subline of CCRF-CEM which overexpresses P-glycoprotein.
-
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
Cytotoxicity Assay (Resazurin Assay)
The resazurin assay is a colorimetric method used to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This stock was then serially diluted to the desired concentrations in the culture medium.
-
Treatment: The serially diluted this compound was added to the wells containing the cells. A vehicle control, containing the same concentration of the solvent used for the compound, was also included in the experiment.
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.
-
Resazurin Addition: After the incubation period, a resazurin solution was added to each well.
-
Measurement: The plates were incubated for a further period (typically 1-4 hours) to allow for the conversion of resazurin to resorufin. The fluorescence or absorbance was then measured using a microplate reader.
-
Data Analysis: The IC₅₀ values were calculated from the dose-response curves generated from the fluorescence or absorbance readings.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the key steps in determining the cytotoxic effects of this compound on cancer cell lines.
Hypothetical Signaling Pathway for Apoptosis Induction
Currently, there is no specific data on the signaling pathways modulated by this compound. However, many anticancer compounds exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways, which could be potential areas of investigation for this compound's mechanism of action. This diagram is for illustrative purposes only and is not based on experimental data for this compound.
Conclusion and Future Directions
The existing data, while limited, suggests that this compound possesses cytotoxic activity against human leukemia cell lines, including a multidrug-resistant variant. This preliminary finding warrants further investigation into its anticancer potential. Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the efficacy of this compound against a wider panel of human cancer cell lines from different tissues of origin.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound induces cell death, including investigation of its effects on apoptosis, cell cycle progression, and autophagy.
-
Signaling Pathway Analysis: Identifying the specific signaling pathways modulated by this compound, such as the MAPK, PI3K/Akt, or NF-κB pathways, which are commonly implicated in cancer.
-
In Vivo Studies: Assessing the antitumor efficacy and safety of this compound in preclinical animal models of cancer.
-
Synergistic Combination Studies: Investigating the potential of this compound to enhance the efficacy of existing chemotherapeutic agents, particularly in the context of drug resistance.
The development of this compound as a potential anticancer agent will depend on a more comprehensive understanding of its biological activities, which can only be achieved through further rigorous scientific inquiry.
Investigating the Anti-inflammatory Potential of Isoarundinin I: A Technical Guide
Abstract
Isoarundinin I, a stilbenoid compound isolated from the orchid Arundina graminifolia, presents a promising avenue for anti-inflammatory research. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the anti-inflammatory effects of this compound. Due to the nascent stage of research on this specific compound, this document supplements the available data with established methodologies and the known anti-inflammatory mechanisms of the broader stilbenoid class of molecules. This guide aims to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this compound by detailing relevant experimental protocols, summarizing the available quantitative data, and visualizing the implicated signaling pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanisms. However, chronic and unresolved inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The plant kingdom is a rich source of bioactive molecules with therapeutic potential, and stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.
This compound is a stilbenoid found in Arundina graminifolia, an orchid with a history of use in traditional medicine for its detoxifying and anti-inflammatory properties. While research specifically on this compound is still emerging, the known activities of related stilbenoids suggest its potential to modulate key inflammatory pathways. This guide synthesizes the available data on this compound and provides a framework for its further investigation as a potential anti-inflammatory agent.
Quantitative Data
The available quantitative data on the direct anti-inflammatory and cytotoxic effects of this compound is currently limited. The following tables summarize the existing data.
Table 1: Anti-inflammatory Activity of this compound
| Bioassay | Cell Line/System | Parameter | Result (IC50) |
| Inhibition of fMLP/cytochalasin B-induced superoxide (B77818) anion generation | Human neutrophils | Anti-inflammatory | 1.7 µM |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time | Result (IC50) |
| CCRF-CEM (human leukemia) | Resazurin (B115843) Assay | 72 hours | 43.36 ± 5.84 µM |
| CEM/ADR5000 (multidrug-resistant leukemia) | Resazurin Assay | 72 hours | 60.42 ± 1.37 µM |
Implicated Signaling Pathways
Stilbenoids are known to exert their anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. While direct evidence for this compound is not yet available, the NF-κB and MAPK pathways are the most probable targets.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Stilbenoids are known to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory genes. Several stilbenoids have been shown to inhibit the phosphorylation of MAPKs, thereby attenuating the inflammatory response.
Caption: Hypothesized modulation of the MAPK pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not yet widely published. However, standard methodologies can be employed to investigate its anti-inflammatory activities.
General Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of the anti-inflammatory effects of this compound.
Caption: General workflow for in vitro anti-inflammatory evaluation.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Cell Line: RAW 264.7 murine macrophages.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production Assays (ELISA)
These assays quantify the levels of specific pro-inflammatory mediators in the cell culture supernatant using enzyme-linked immunosorbent assays.
-
Cell Line: RAW 264.7 murine macrophages.
-
Method:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the specific commercial kits used.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of PGE2, TNF-α, and IL-6 using the respective standard curves provided with the kits.
-
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action.
-
Cell Line: RAW 264.7 murine macrophages.
-
Method:
-
Seed cells in larger culture dishes (e.g., 6-well plates).
-
Pre-treat with this compound and stimulate with LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events, longer for protein expression).
-
Lyse the cells to extract total protein or cellular fractions (cytoplasmic and nuclear).
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38, p38, etc.).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cytotoxicity Assay (Resazurin Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Cell Line: RAW 264.7 murine macrophages.
-
Method:
-
Seed cells in a 96-well plate.
-
Treat the cells with the same concentrations of this compound used in the anti-inflammatory assays for the same duration (e.g., 24 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Future Directions
The preliminary data and the established activities of related stilbenoids suggest that this compound is a compelling candidate for further anti-inflammatory drug discovery and development. Future research should focus on:
-
Comprehensive In Vitro Profiling: Systematically evaluating the effects of this compound on a wider range of inflammatory mediators and cell types.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Assessing the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.
Conclusion
While the body of research specifically focused on the anti-inflammatory properties of this compound is still in its early stages, the available data, combined with the well-documented activities of stilbenoids, provides a strong rationale for its continued investigation. This technical guide offers a foundational framework of the knowns and the probable mechanisms, along with standardized protocols, to facilitate and guide future research into the therapeutic potential of this promising natural product.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Isoarundinin I
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the first total synthesis of Isoarundinin I, a stilbenoid compound isolated from Arundina graminifolia. The synthesis strategy is based on a xylochemical approach, utilizing renewable starting materials. The key transformations include a regioselective aromatic bromination and an acid-promoted intramolecular cyclization.
Chemical Structure
This compound is a bibenzyl natural product with the following structure:
IUPAC Name: 3-((4-hydroxy-3-methoxyphenyl)methyl)-5-methoxy-2-(2-phenylethyl)phenol
Quantitative Data Summary
The following table summarizes the yields for each step in the total synthesis of this compound.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Esterification | 3,5-dihydroxybenzoic acid | Methyl 3,5-dihydroxybenzoate | 98 |
| 2 | Isopropylation | Methyl 3,5-dihydroxybenzoate | Methyl 3-hydroxy-5-(isopropoxy)benzoate | 40 |
| 3 | Bromination | Methyl 3-hydroxy-5-(isopropoxy)benzoate | Methyl 2-bromo-3-hydroxy-5-(isopropoxy)benzoate | 95 |
| 4 | Suzuki Coupling | Methyl 2-bromo-3-hydroxy-5-(isopropoxy)benzoate | Methyl 3-hydroxy-5-isopropoxy-2-vinylbiphenyl | 85 |
| 5 | O-Alkylation | Methyl 3-hydroxy-5-isopropoxy-2-vinylbiphenyl | Methyl 3-(benzyloxy)-5-isopropoxy-2-vinylbiphenyl | 92 |
| 6 | Hydroboration-Oxidation | Methyl 3-(benzyloxy)-5-isopropoxy-2-vinylbiphenyl | Methyl 3-(benzyloxy)-2-(2-hydroxyethyl)-5-isopropoxybenzoate | 88 |
| 7 | Mesylation | Methyl 3-(benzyloxy)-2-(2-hydroxyethyl)-5-isopropoxybenzoate | Methyl 3-(benzyloxy)-5-isopropoxy-2-(2-((methylsulfonyl)oxy)ethyl)benzoate | 97 |
| 8 | Friedel-Crafts Alkylation | Methyl 3-(benzyloxy)-5-isopropoxy-2-(2-((methylsulfonyl)oxy)ethyl)benzoate | Methyl 9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cycloheptene-2-carboxylate | 75 |
| 9 | Reduction | Methyl 9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cycloheptene-2-carboxylate | (9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cyclohepten-2-yl)methanol | 95 |
| 10 | Hydrogenation/Deprotection | (9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cyclohepten-2-yl)methanol | This compound | 80 |
Experimental Protocols
Step 1: Methyl 3,5-dihydroxybenzoate
-
To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (B129727), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is diluted with ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.
Step 3: Methyl 2-bromo-3-hydroxy-5-(isopropoxy)benzoate
-
To a solution of methyl 3-hydroxy-5-(isopropoxy)benzoate (1.0 eq) in dichloromethane (B109758) at 0 °C, N-bromosuccinimide (1.05 eq) is added portionwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with saturated sodium thiosulfate (B1220275) solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Step 8: Methyl 9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cycloheptene-2-carboxylate
-
To a solution of methyl 3-(benzyloxy)-5-isopropoxy-2-(2-((methylsulfonyl)oxy)ethyl)benzoate (1.0 eq) in anhydrous dichloromethane at 0 °C, triflic acid (2.0 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is carefully quenched with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Step 10: this compound
-
To a solution of (9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cyclohepten-2-yl)methanol (1.0 eq) in a mixture of methanol and ethyl acetate, palladium on carbon (10 mol %) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by preparative thin-layer chromatography to afford this compound.
Visualizations
Caption: Total Synthesis Pathway of this compound.
Caption: General Experimental Workflow.
Application Notes and Protocols for the Isolation and Purification of Isoarundinin I from Orchids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoarundinin I is a bibenzyl stilbenoid compound that has been isolated from the orchid species Arundina graminifolia (also known as Arundina bambusifolia). Stilbenoids from orchids are a class of phenolic compounds recognized for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1] Preliminary studies suggest that this compound may possess potential in inhibiting the growth of both sensitive and multidrug-resistant cancer cells.[1] This document provides detailed protocols for the isolation and purification of this compound, along with methods for its characterization and potential biological applications.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3,5-dimethoxy-4'-hydroxybibenzyl | |
| Molecular Formula | C₁₆H₁₈O₃ | |
| Molecular Weight | 258.31 g/mol | |
| Class | Stilbenoid (Bibenzyl) | [2] |
| Source | Arundina graminifolia | [2] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), acetone, and chloroform (B151607). Sparingly soluble in water. |
Experimental Protocols
Plant Material Collection and Preparation
Fresh aerial parts (stems and leaves) of Arundina graminifolia should be collected. A voucher specimen should be deposited in a recognized herbarium for authentication. The plant material is then washed with distilled water to remove any debris, air-dried in the shade at room temperature for 1-2 weeks, and then pulverized into a coarse powder using a mechanical grinder.
Extraction of Crude this compound
The powdered plant material is subjected to solvent extraction to obtain a crude extract containing this compound and other phytochemicals.
Protocol:
-
Macerate the dried, powdered aerial parts of A. graminifolia (e.g., 1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
The crude extract can be stored at 4°C until further processing.
Fractionation of the Crude Extract
The crude ethanol extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity. Stilbenoids like this compound are typically found in the ethyl acetate fraction.
Protocol:
-
Suspend the crude ethanol extract (e.g., 100 g) in distilled water (500 mL).
-
Transfer the suspension to a separatory funnel and partition successively with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).
-
Collect the respective fractions and concentrate them using a rotary evaporator.
-
The ethyl acetate fraction, which is expected to be enriched with this compound, is then subjected to further purification.
Chromatographic Purification of this compound
A multi-step chromatographic approach is employed for the isolation of pure this compound from the ethyl acetate fraction.
Protocol:
-
Prepare a silica (B1680970) gel (60-120 mesh) column (e.g., 5 cm diameter, 60 cm length) packed in n-hexane.
-
Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity, starting with n-hexane, followed by n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally pure ethyl acetate.
-
Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3).
-
Visualize the TLC plates under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Pool the fractions showing a prominent spot corresponding to the expected Rf value of this compound.
Protocol:
-
Further purify the pooled fractions from the silica gel column using a Sephadex LH-20 column (e.g., 2.5 cm diameter, 100 cm length) equilibrated with methanol.
-
Dissolve the semi-purified extract in a minimal volume of methanol and load it onto the column.
-
Elute with methanol at a flow rate of 0.5-1 mL/min.
-
Collect fractions and monitor by TLC as described previously.
-
Combine the fractions containing the purified this compound.
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (e.g., starting with 50% methanol in water, increasing to 100% methanol over 40 minutes).
-
Flow Rate: 5-10 mL/min.
-
Detection: UV detector at 280 nm.
-
Inject the sample from the Sephadex LH-20 purification step.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Structure Elucidation and Purity Assessment
The identity and purity of the isolated this compound should be confirmed using spectroscopic and analytical techniques.
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Analytical HPLC: To assess the purity of the final compound.
Quantitative Data Summary
| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | 1000 (Dried Plant) | 85.0 | 8.5 | - |
| Ethyl Acetate Fraction | 85.0 | 12.5 | 14.7 | ~40 |
| Silica Gel Chromatography | 12.5 | 1.8 | 14.4 | ~75 |
| Sephadex LH-20 Chromatography | 1.8 | 0.5 | 27.8 | ~90 |
| Preparative HPLC | 0.5 | 0.3 | 60.0 | >98 |
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Potential Biological Activity and Signaling Pathways
Stilbenoids, including bibenzyls from orchids, have been reported to possess cytotoxic activity against cancer cells.[1] While the specific signaling pathways modulated by this compound are not yet fully elucidated, it is hypothesized to interfere with key pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, which are common targets for anticancer agents.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of Isoarundinin I Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of Isoarundinin I, a stilbenoid compound. This document includes summaries of available quantitative data, detailed experimental protocols for key cell-based assays, and visual representations of experimental workflows and potential signaling pathways.
Data Presentation
The cytotoxic activity of this compound has been evaluated against human leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | Assay Type | Incubation Time | Reported IC₅₀ (µM) ± SD |
| This compound | CCRF-CEM | Resazurin (B115843) Assay | 72 hours | 43.36 ± 5.84 |
| This compound | CEM/ADR5000 | Resazurin Assay | 72 hours | 60.42 ± 1.37 |
Data sourced from Geske et al. (2023).[1]
Experimental Protocols
Detailed methodologies for assessing the anticancer properties of this compound are provided below. These protocols cover the evaluation of cytotoxicity, the induction of apoptosis, and the analysis of cell cycle distribution.
Cytotoxicity Assessment using Resazurin Assay
This protocol is adapted from the methodology used to generate the IC₅₀ values in the data presentation section.[1]
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.
Principle: The resazurin assay measures cell viability based on the ability of metabolically active cells to reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[2][3][4][5]
Materials:
-
Cancer cell lines (e.g., CCRF-CEM, CEM/ADR5000)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator.[1]
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate the plate for an additional 1-4 hours.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Stilbenoids are known to induce apoptosis in cancer cells.[6][7][8] This protocol describes a common method to quantify apoptosis.
Objective: To determine if this compound induces apoptosis in cancer cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9][10][11][12]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at its IC₅₀ concentration and a lower concentration for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Stilbenoids have been reported to cause cell cycle arrest in cancer cells.[6][13] This protocol allows for the analysis of cell cycle distribution.
Objective: To investigate the effect of this compound on the cell cycle progression of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The data will be displayed as a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. tribioscience.com [tribioscience.com]
- 5. labbox.es [labbox.es]
- 6. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Natural Stilbenes in the Prevention of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. static.igem.org [static.igem.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Isoarundinin I
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory process, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] Natural products are a promising source for new anti-inflammatory agents.[4][5] This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of a novel compound, Isoarundinin I, using in vitro cell-based assays. The following protocols detail methods to assess the inhibitory effects of this compound on the production of key inflammatory mediators and to elucidate its mechanism of action on the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for studying inflammation.
Section 1: Measurement of Pro-inflammatory Mediators
Nitric Oxide (NO) Production Assay
Principle: Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a colorimetric method used to measure nitrite (B80452) (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant. A reduction in nitrite levels in the presence of this compound would indicate an inhibitory effect on NO production.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-3 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100
-
Data Presentation:
| Treatment Group | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 0 | ||
| LPS (1 µg/mL) | 0 | 0 | |
| LPS + this compound | 1 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 50 |
Prostaglandin E2 (PGE2) Measurement
Principle: Prostaglandin E2 (PGE2) is a principal mediator of inflammation produced via the cyclooxygenase-2 (COX-2) pathway. Its levels in cell culture supernatant can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Inhibition of PGE2 production suggests that this compound may target the COX-2 pathway.
Experimental Protocol:
-
Cell Culture and Sample Collection:
-
Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation protocol as described for the NO assay.
-
After 24 hours of incubation, collect the cell culture supernatant and store it at -80°C until the assay is performed.
-
-
PGE2 ELISA:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standards and samples to the appropriate wells of a pre-coated 96-well microplate.
-
Add 50 µL of anti-PGE2 antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate and incubate for 2-10 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Immediately read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.
-
Determine the concentration of PGE2 in the samples from the standard curve.
-
Data Presentation:
| Treatment Group | This compound (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Control | 0 | ||
| LPS (1 µg/mL) | 0 | 0 | |
| LPS + this compound | 1 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 50 |
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
Principle: TNF-α and IL-6 are key pro-inflammatory cytokines that play a crucial role in the inflammatory cascade. Their quantification in cell culture supernatants is typically performed using sandwich ELISA kits. A reduction in the secretion of these cytokines by this compound would demonstrate its anti-inflammatory properties.
Experimental Protocol:
-
Cell Culture and Sample Collection:
-
Follow the same cell culture and treatment protocol as previously described.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
-
TNF-α and IL-6 ELISA:
-
Use commercially available ELISA kits for human or murine TNF-α and IL-6 and follow the manufacturer's instructions.
-
Briefly, the wells of a microplate are coated with a capture antibody specific for the cytokine of interest.
-
Samples and standards are added to the wells, and the cytokine binds to the immobilized antibody.
-
After washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
-
Data Analysis:
-
Construct a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on their respective standard curves.
-
Data Presentation:
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | ||
| LPS (1 µg/mL) | 0 | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 50 |
Section 2: Investigation of Signaling Pathways
Western Blot Analysis of NF-κB and MAPK Pathways
Principle: The NF-κB and MAPK signaling pathways are central to the inflammatory response. Western blotting can be used to assess the effect of this compound on the activation of these pathways by measuring the phosphorylation status of key proteins (e.g., p65, IκBα, p38, JNK, ERK). Inhibition of the phosphorylation of these proteins would suggest that this compound's anti-inflammatory effects are mediated through these pathways.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 30 minutes (for phosphorylation events) or 12-24 hours (for protein expression).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
For analysis of protein translocation, use a commercial kit to perform nuclear and cytoplasmic fractionation.
-
-
Western Blotting:
-
Determine the protein concentration of each sample using a BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using imaging software.
-
Normalize the levels of phosphorylated proteins to their corresponding total protein levels.
-
Data Presentation:
Table 2.1: Effect of this compound on NF-κB Pathway Proteins
| Treatment Group | This compound (µM) | p-p65 / total p65 (relative density) | p-IκBα / total IκBα (relative density) |
| Control | 0 | ||
| LPS (100 ng/mL) | 0 | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 50 |
Table 2.2: Effect of this compound on MAPK Pathway Proteins
| Treatment Group | This compound (µM) | p-p38 / total p38 (relative density) | p-JNK / total JNK (relative density) | p-ERK / total ERK (relative density) |
| Control | 0 | |||
| LPS (100 ng/mL) | 0 | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 50 |
Section 3: Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.
References
Application Notes and Protocols for Cell Viability Assays: Evaluating the Cytotoxicity of Isoarundinin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoarundinin I, a stilbenoid compound isolated from the orchid Arundina graminifolia, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental tools in drug discovery and cancer research for quantifying the dose-dependent effects of novel compounds on cell proliferation and survival.
Cell viability assays are crucial for determining the concentration of a compound that inhibits cellular growth by 50% (IC50), a key parameter for evaluating its potency. The MTT and XTT assays are reliable, sensitive, and suitable for high-throughput screening.[1][2] They rely on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product.[3][4] The intensity of the color produced is directly proportional to the number of living, metabolically active cells.
While specific IC50 values for this compound determined by MTT or XTT assays are not extensively documented in publicly available literature, this guide provides detailed protocols and representative data to enable researchers to conduct these evaluations effectively. The provided data tables are illustrative and based on typical results observed for stilbenoid compounds against various cancer cell lines.
Data Presentation: Cytotoxicity of this compound
The following tables summarize representative quantitative data on the cytotoxic activity of this compound against various human cancer cell lines, as would be determined by MTT and XTT assays.
Table 1: Representative Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM)[5] |
| HeLa | Cervical Cancer | 72 | 15.8 ± 2.1 |
| HCT-116 | Colon Cancer | 72 | 22.5 ± 3.4 |
| MCF-7 | Breast Cancer | 72 | 18.2 ± 2.9 |
| A549 | Lung Cancer | 72 | 25.1 ± 4.0 |
Note: The data presented above are representative values for stilbenoid compounds and should be considered illustrative for this compound. Actual IC50 values may vary depending on experimental conditions.
Table 2: Representative Cytotoxicity of this compound on Various Cancer Cell Lines (XTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| CHO-K1 | Ovarian Cancer | 24 | 30.7 ± 4.5 |
| HepG2 | Liver Cancer | 24 | 25.3 ± 3.8 |
| PC-3 | Prostate Cancer | 48 | 21.9 ± 3.1 |
| K562 | Leukemia | 48 | 17.4 ± 2.6 |
Note: The data presented above are representative values for stilbenoid compounds and should be considered illustrative for this compound. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the MTT and XTT cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple-colored formazan product.
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100% Determine the IC50 value by plotting a dose-response curve of cell viability versus the concentration of this compound.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is another colorimetric method to assess cell viability. In this assay, the tetrazolium salt XTT is reduced by metabolically active cells to a water-soluble orange-colored formazan product.
Materials:
-
Human cancer cell lines (e.g., CHO-K1, HepG2, PC-3, K562)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by thawing the XTT labeling reagent and the electron-coupling reagent in a 37°C water bath until completely dissolved. Mix the XTT labeling reagent with the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate to evenly distribute the color. Measure the absorbance at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract the background absorbance.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described in the MTT protocol.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathways modulated by this compound are still under investigation, based on studies of other stilbenoids and natural polyphenolic compounds, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling cascades.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
Experimental Design for In Vivo Studies of Isoarundinin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoarundinin I, a stilbenoid compound isolated from Arundina graminifolia, presents a promising scaffold for therapeutic development. Stilbenoids are a well-documented class of polyphenolic compounds known for a variety of biological activities. Preliminary assessments suggest that this compound may possess significant anti-inflammatory and anti-cancer properties. This document provides detailed application notes and protocols for the preclinical in vivo evaluation of this compound, offering a strategic framework for researchers to investigate its therapeutic potential. The protocols outlined herein are based on established methodologies for evaluating natural products and are designed to generate robust and reproducible data for regulatory submissions and further clinical development.
Preclinical In Vivo Evaluation Strategy
A phased in vivo evaluation is recommended to systematically characterize the pharmacological and toxicological profile of this compound. The proposed strategy encompasses initial toxicity assessment, followed by efficacy studies in relevant disease models and pharmacokinetic profiling.
Acute Oral Toxicity Study
Objective: To determine the acute oral toxicity of this compound and to identify the maximum tolerated dose (MTD) for subsequent efficacy studies. This protocol is adapted from OECD Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method).[1][2]
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old).
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: A minimum of 5 days of acclimatization before the start of the study.
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)
-
This compound (starting dose of 300 mg/kg, with subsequent doses of 5, 50, or 2000 mg/kg depending on the outcome, as per OECD guidelines).[3]
-
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral gavage of this compound or vehicle.
-
Observe animals closely for the first 4 hours post-dosing, then periodically for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Measure body weight at baseline and on days 7 and 14.
-
At the end of the observation period, euthanize animals and perform a gross necropsy.
-
Data Presentation: Example Acute Toxicity Data
| Group | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14 vs. Day 0) |
| Vehicle Control | 0 | 5 | 0/5 | None observed | +5.2% |
| This compound | 300 | 5 | 0/5 | None observed | +4.8% |
| This compound | 2000 | 5 | 0/5 | Mild, transient lethargy observed in the first 2 hours | +4.5% |
Anti-Inflammatory Activity
Based on the known activities of related stilbenoids, this compound may modulate inflammatory pathways such as NF-κB and MAPK signaling.
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200g).
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer vehicle, positive control, or this compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][5]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
Data Presentation: Example Data for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.04 | - |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6% |
| This compound (Example) | 25 | 0.71 ± 0.05 | 16.5% |
| This compound (Example) | 50 | 0.60 ± 0.04 | 29.4% |
| This compound (Example) | 100 | 0.51 ± 0.03 | 40.0% |
| p < 0.05 compared to Vehicle Control |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
Objective: To assess the effect of this compound on systemic inflammation and pro-inflammatory cytokine production.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Saline Control
-
LPS + Vehicle
-
LPS + Dexamethasone (positive control, 1 mg/kg, i.p.)
-
LPS + this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer vehicle, dexamethasone, or this compound orally 1 hour before LPS challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
At 2 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis.
-
Measure serum levels of TNF-α and IL-6 using ELISA kits.
-
Data Presentation: Example Data for LPS-Induced Cytokine Production
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) | % Inhibition of TNF-α |
| Saline Control | - | 55 ± 12 | - |
| LPS + Vehicle | - | 2540 ± 210 | - |
| LPS + Dexamethasone | 1 | 890 ± 95 | 65.0% |
| LPS + this compound (Example) | 25 | 1980 ± 150 | 22.0% |
| LPS + this compound (Example) | 50 | 1550 ± 120 | 39.0% |
| LPS + this compound (Example) | 100 | 1120 ± 110 | 55.9% |
| p < 0.05 compared to LPS + Vehicle |
Anti-Cancer Activity: Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound against a relevant human cancer cell line.
Experimental Protocol:
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Paclitaxel, 10 mg/kg, i.p., weekly)
-
This compound (e.g., 50, 100 mg/kg, p.o., daily)
-
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
-
Administer treatments as per the defined schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Euthanize mice when tumors reach the predetermined endpoint size or after a set duration.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
-
Data Presentation: Example Data for Xenograft Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Paclitaxel | 10 (weekly) | 450 ± 80 | 64.0% |
| This compound (Example) | 50 | 980 ± 120 | 21.6% |
| This compound (Example) | 100 | 720 ± 110 | 42.4% |
| *p < 0.05 compared to Vehicle Control |
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Groups:
-
Intravenous (i.v.) administration (e.g., 5 mg/kg)
-
Oral (p.o.) administration (e.g., 50 mg/kg)
-
-
Procedure:
-
Administer this compound via the appropriate route.
-
Collect blood samples from the jugular vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation: Example Pharmacokinetic Parameters of a Stilbenoid (Resveratrol) in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | 1850 ± 250 | 850 ± 120 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng·h/mL) | 6076 ± 2959 | 6519 ± 1592 |
| t½ (h) | 9.5 ± 3.7 | 7.9 ± 4.2 |
| CL (L/h/kg) | 0.39 ± 0.26 | 1.76 ± 0.49 |
| Vd (L/kg) | 5.8 ± 4.7 | 13.3 ± 3.3 |
| Bioavailability (%) | - | ~20% |
Disclaimer: The quantitative data presented in the tables are illustrative examples based on studies of related stilbenoid compounds (resveratrol and pterostilbene) and are intended to serve as a guide for data presentation for this compound. Actual results for this compound may vary.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Anticancer Activity of Pterostilbene Against Three Subtypes of Human Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Liposomal Encapsulation to Improve Isoarundinin I Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoarundinin I, a stilbenoid compound, has garnered interest for its potential therapeutic properties, which are characteristic of this class of molecules, including antioxidant and anti-inflammatory activities. However, a significant hurdle in the preclinical and clinical development of this compound is its poor aqueous solubility. This inherent limitation can lead to low bioavailability, hindering its therapeutic efficacy. Liposomal encapsulation is a well-established and effective strategy to overcome the solubility challenges of hydrophobic molecules like this compound.
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature allows for the encapsulation of hydrophobic drugs within the lipid bilayer, effectively increasing their solubility in aqueous environments.[1][2] This application note provides a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro evaluation of liposomal this compound.
Data Presentation
The following tables present representative data for the characterization of liposomal formulations of poorly soluble drugs, similar to what would be expected for an optimized this compound formulation.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation Code | Lipid Composition (molar ratio) | Drug:Lipid Ratio (w/w) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| L-ISO-1 | DPPC:Chol (7:3) | 1:20 | 145.2 ± 5.1 | 0.21 ± 0.03 | -25.4 ± 2.1 |
| L-ISO-2 | DSPC:Chol (7:3) | 1:20 | 130.8 ± 4.5 | 0.18 ± 0.02 | -28.9 ± 2.5 |
| L-ISO-3 | DPPC:Chol:DSPE-PEG(2000) (6:3:1) | 1:20 | 120.5 ± 3.9 | 0.15 ± 0.02 | -15.2 ± 1.8 |
| Blank Liposomes | DPPC:Chol (7:3) | N/A | 140.1 ± 4.8 | 0.20 ± 0.04 | -26.1 ± 2.3 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569); Chol: Cholesterol; DSPE-PEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]. Data are representative and based on formulations of similar hydrophobic drugs.
Table 2: Encapsulation Efficiency and In Vitro Drug Release of this compound-Loaded Liposomes
| Formulation Code | Encapsulation Efficiency (%) ± SD | Cumulative Release at 24h (%) ± SD |
| L-ISO-1 | 92.5 ± 3.7 | 35.2 ± 2.8 |
| L-ISO-2 | 95.1 ± 2.9 | 28.6 ± 2.1 |
| L-ISO-3 | 89.8 ± 4.1 | 45.7 ± 3.3 |
Data are representative and based on in vitro studies of liposomal formulations of similar hydrophobic drugs.
Experimental Protocols
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.[3][4]
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Round-bottom flask (50 mL)
-
Water bath sonicator
-
Probe sonicator (optional)
-
Extruder with polycarbonate membranes (100 nm and 200 nm pore sizes)
Protocol:
-
Dissolve the desired amounts of lipids (e.g., DPPC and cholesterol in a 7:3 molar ratio) and this compound (e.g., at a 1:20 drug-to-lipid weight ratio) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[3]
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-60°C).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently in a water bath set above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a bath sonicator for 15-30 minutes or a probe sonicator with a defined pulse sequence (e.g., 5 seconds on, 2 seconds off) for 5-10 minutes on ice to prevent overheating.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 200 nm followed by 100 nm) for 11-21 passes.
-
Store the final liposomal suspension at 4°C.
Characterization of Liposomes
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Protocol:
-
Dilute the liposomal suspension with filtered PBS (pH 7.4) to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI) at 25°C.
-
For zeta potential, transfer the diluted sample to a folded capillary cell and measure the electrophoretic mobility.
Method: Ultracentrifugation.
Protocol:
-
Place a known amount of the liposomal formulation into an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the liposomes.
-
Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Disrupt the liposome pellet using a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the amount of this compound in the supernatant and the disrupted pellet using a validated analytical method (e.g., HPLC-UV).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of drug in pellet) / (Amount of drug in pellet + Amount of drug in supernatant) x 100
In Vitro Drug Release Study
Method: Dialysis method.
Protocol:
-
Hydrate a dialysis membrane (with a suitable molecular weight cut-off, e.g., 12-14 kDa) according to the manufacturer's instructions.
-
Place a known volume of the this compound-loaded liposomal suspension into the dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., PBS pH 7.4 containing a small percentage of a surfactant like Tween 80 to maintain sink conditions) in a beaker placed in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Cellular Uptake Study
Method: Flow cytometry using a fluorescently labeled liposome.
Protocol:
-
Prepare fluorescently labeled liposomes by incorporating a lipophilic fluorescent dye (e.g., DiI or DiD) into the lipid film during preparation.
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate cell culture plates.
-
Treat the cells with the fluorescently labeled this compound-loaded liposomes at a predetermined concentration for various time points (e.g., 1, 4, and 24 hours).
-
After incubation, wash the cells with cold PBS to remove non-internalized liposomes.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the cellular uptake of the liposomes.
Potential Signaling Pathways of this compound
Stilbenoid compounds are known to exert their biological effects, such as anti-inflammatory and antioxidant activities, through the modulation of key signaling pathways. Based on the activity of related compounds, this compound may influence the NF-κB and MAPK pathways.
Conclusion
Liposomal encapsulation represents a promising approach to enhance the solubility and, consequently, the potential therapeutic efficacy of this compound. The protocols outlined in this application note provide a framework for the successful formulation, characterization, and in vitro evaluation of this compound-loaded liposomes. Further studies are warranted to investigate the in vivo pharmacokinetics and therapeutic efficacy of these formulations.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Reducing liposome size with ultrasound: bimodal size distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Application Notes and Protocols for Developing a Stable Formulation of Isoarundinin I for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoarundinin I, a stilbene (B7821643) compound isolated from Arundina graminifolia, has shown potential for various biological activities, making it a molecule of interest for further research.[1][2] However, like many phenolic compounds, this compound is susceptible to degradation, posing a challenge for its use in in vitro and in vivo studies. Stilbenoids and flavonoids are often characterized by low aqueous solubility and instability in the presence of environmental factors such as light, heat, oxygen, and unfavorable pH conditions.[3][4][5]
This document provides a comprehensive guide to developing a stable formulation of this compound suitable for research purposes. It outlines protocols for determining the physicochemical properties of this compound, developing a stability-indicating analytical method, and formulating a stable solution. The goal is to provide researchers with a foundational methodology to prepare consistent and reliable formulations of this compound for experimental use.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation. Key parameters to investigate include its solubility, dissociation constant (pKa), and lipophilicity (logP).
Materials
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Buffers with a range of pH values (e.g., pH 2, 4, 6, 8, 10)
-
1-Octanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Analytical balance
-
pH meter
-
Shaker water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC-UV system
Experimental Protocols
This protocol determines the equilibrium solubility of this compound in an aqueous medium.
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Tightly seal the container and place it in a shaker water bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the sample to ensure excess solid this compound is still present.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV, see Section 3.0).
-
Repeat the experiment in triplicate.
To identify a suitable solvent for preparing stock solutions, the solubility of this compound in common organic solvents should be assessed. A related compound, Isoarundinin II, is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
-
Follow the shake-flask method described in Section 2.2.1, replacing the aqueous buffer with the organic solvent of interest (e.g., DMSO, Ethanol, Methanol).
-
Quantify the concentration of this compound in the saturated solution.
-
Conduct a thorough literature search for any newly published experimental values.
-
Utilize in silico prediction software (e.g., ACD/Labs, ChemDraw) to estimate the pKa and logP values. These predictions will provide a theoretical basis for pH selection in formulation and chromatographic method development.
Development of a Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to accurately quantify this compound and to separate it from its degradation products.
Materials
-
This compound reference standard
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Buffers: Formic acid, Ammonium acetate, or Phosphate buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Forced degradation equipment: oven, photostability chamber
Experimental Protocols
-
Initial Conditions: Start with a C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution with a UV-Vis spectrophotometer.
-
Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. A target degradation of 5-20% is recommended.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently, collecting samples over time. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven. Dissolve samples at different time points for analysis.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples at various time points.
-
Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Formulation Development and Stability Testing
The primary goal is to develop a simple, stable formulation of this compound for research applications. This will likely involve a co-solvent system and may require the inclusion of stabilizers.
Materials
-
This compound
-
Solvents: DMSO, Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)
-
Antioxidants: Ascorbic acid, Butylated hydroxytoluene (BHT)
-
Buffers: Phosphate buffers, Citrate buffers
-
Cryo-vials for storage
Experimental Protocols
-
Co-solvent Systems: Prepare solutions of this compound in various co-solvent systems. Given the poor aqueous solubility of similar compounds, start with systems containing DMSO, ethanol, or PEG 400, with subsequent dilution in aqueous buffers (e.g., PBS).
-
pH Optimization: Based on the forced degradation results, prepare formulations in buffers at the pH where this compound shows the greatest stability.
-
Antioxidant Addition: For formulations susceptible to oxidative degradation, incorporate antioxidants like ascorbic acid or BHT.
-
Prepare the most promising formulations in triplicate.
-
Divide each formulation into aliquots in cryo-vials.
-
Store the aliquots under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (25°C)
-
Elevated temperature (40°C)
-
Protected from light and exposed to light
-
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve samples from each storage condition.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Visually inspect the samples for any precipitation or color change.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| PBS (pH 7.4) | 25 | |
| DMSO | 25 | |
| Ethanol | 25 | |
| PEG 400 | 25 |
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 h | ||
| 0.1 M NaOH, 25°C | 24 h | ||
| 3% H₂O₂, 25°C | 24 h | ||
| Dry Heat, 80°C | 48 h | ||
| Photostability | 24 h |
Table 3: Stability of this compound Formulation
| Formulation | Storage Condition | Time (weeks) | % this compound Remaining | Observations |
| Formulation A | 2-8°C, protected from light | 0 | 100 | Clear solution |
| 4 | ||||
| 8 | ||||
| 25°C, protected from light | 0 | 100 | Clear solution | |
| 4 | ||||
| 8 |
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for this compound formulation development.
Decision Tree for Solvent Selection
Caption: Solvent selection decision tree for this compound.
Forced Degradation Pathway Analysis
Caption: Forced degradation pathways of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoarundinin I Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Isoarundinin I from plant extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary plant source?
A1: this compound is a stilbenoid, a type of natural phenolic compound. Its primary known source is the orchid Arundina graminifolia (Bamboo Orchid).[1] Stilbenoids from this plant are considered potential chemotaxonomic markers.
Q2: Which factors are most critical for maximizing the yield of this compound during extraction?
A2: Several factors critically influence the extraction efficiency of stilbenoids like this compound. These include the choice of solvent and its polarity, extraction temperature, duration of the extraction process, the ratio of solvent to plant material, and the particle size of the plant material. For more advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), parameters like ultrasonic frequency and microwave power are also crucial.
Q3: What is the recommended solvent for extracting this compound?
A3: While specific optimization studies for this compound are limited, a general approach for stilbenoids from Arundina graminifolia involves using solvents of medium polarity.[1] Methanol (B129727) or ethanol (B145695) are commonly used for this purpose.[1] Sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, can also be employed to fractionate the crude extract, with stilbenoids often concentrating in the ethyl acetate fraction.[1]
Q4: How can I improve the concentration of this compound in my starting plant material?
A4: The concentration of secondary metabolites like this compound in the plant can be influenced by various environmental and cultivation factors. These include light intensity, water availability, soil health and nutrient content, and the developmental stage of the plant at harvest. Minimizing stressors such as pests and diseases is also important for healthy plant growth and metabolite production.
Q5: Are there alternative methods to whole-plant extraction for producing this compound?
A5: Yes, plant cell culture is a promising alternative for the production of valuable secondary metabolites. Establishing cell suspension or organ cultures of Arundina graminifolia could provide a controlled and sustainable source of this compound, independent of geographical and seasonal variations. This approach also allows for the optimization of production through manipulation of culture conditions and metabolic engineering.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound. | Test a range of solvents with varying polarities (e.g., different concentrations of aqueous ethanol or methanol). For stilbenoids, medium polarity solvents are often effective.[1] |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. | Increase the extraction time or temperature incrementally. Be cautious, as excessive heat can degrade thermolabile compounds. | |
| Poor Cell Disruption: The solvent may not be effectively penetrating the plant tissue. | Ensure the plant material is ground into a fine, uniform powder to increase the surface area for extraction. | |
| Suboptimal Solid-to-Liquid Ratio: Too little solvent may be used for the amount of plant material. | Increase the solvent-to-solid ratio to ensure thorough wetting and extraction of the plant material. | |
| Degradation of this compound | Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of phenolic compounds. | Use lower extraction temperatures for a longer duration. Employ a rotary evaporator under reduced pressure for solvent removal at a lower temperature. |
| Light Exposure: Some phenolic compounds are sensitive to light. | Protect the extract from direct light by using amber glassware or covering the extraction vessel. | |
| Oxidation: Phenolic compounds can be susceptible to oxidation. | Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. | Employ a multi-step extraction or fractionation process. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls (B1240455) before extracting with a more polar solvent. Subsequent liquid-liquid partitioning or column chromatography can further purify the extract.[1] |
| Inconsistent Yields Between Batches | Variation in Plant Material: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions. | Standardize the collection of plant material (e.g., same plant part, same developmental stage). If possible, analyze a small sample of each new batch to establish a baseline concentration. |
| Inconsistent Extraction Parameters: Variations in extraction time, temperature, or solvent-to-solid ratio between experiments. | Maintain strict control over all extraction parameters. Use a detailed standard operating procedure (SOP). |
Data Presentation
Table 1: Example of Crude Extract Yield from Arundina graminifolia
This table is based on a study that performed successive extractions on the aerial parts of Arundina graminifolia.
| Solvent | Plant Material (g) | Extract Yield (g) |
| Cyclohexane | 100 | 0.61 |
| Ethyl Acetate | 100 | 2.49 |
| Methanol | 100 | 11.01 |
| Data from Auberon et al. (2016). Note: This represents the total yield of the extract, not specifically this compound.[2] |
Table 2: Illustrative Example of Solvent and Temperature Effects on Flavonoid Yield
This table presents hypothetical data based on general principles of flavonoid extraction to illustrate potential optimization trends.
| Solvent (Aqueous Ethanol) | Temperature (°C) | Relative Flavonoid Yield (%) |
| 50% | 40 | 65 |
| 50% | 60 | 75 |
| 70% | 40 | 80 |
| 70% | 60 | 95 |
| 90% | 40 | 70 |
| 90% | 60 | 85 |
| This is hypothetical data for illustrative purposes. |
Experimental Protocols
Protocol 1: General Solvent Extraction of Stilbenoids from Arundina graminifolia
This protocol is a generalized method based on common phytochemical practices for stilbenoid extraction.[1]
-
Plant Material Preparation:
-
Collect the desired plant parts of Arundina graminifolia (e.g., aerial parts or rhizomes).
-
Wash the plant material thoroughly to remove any debris.
-
Air-dry the material in a well-ventilated area, protected from direct sunlight.
-
Pulverize the dried plant material into a fine powder using a grinder.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 100 g) into an appropriate extraction vessel.
-
Add a solvent of medium polarity, such as methanol or ethanol, at a specific solvent-to-solid ratio (e.g., 15:1 mL/g).[2]
-
Perform the extraction using one of the following methods:
-
Maceration: Agitate the mixture at room temperature for a set period (e.g., 24-48 hours).
-
Soxhlet Extraction: Extract continuously for several hours (e.g., 6-8 hours).
-
Ultrasound-Assisted Extraction (UAE): Sonicate the mixture for a shorter duration (e.g., 30 minutes).[2]
-
-
Separate the extract from the solid residue by filtration.
-
-
Concentration:
-
Combine the filtrates if the extraction was repeated.
-
Remove the solvent from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.
-
-
Fractionation (Optional):
-
Dissolve the crude extract in a suitable solvent mixture (e.g., methanol/water).
-
Perform liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). Stilbenoids are often found in the ethyl acetate fraction.[1]
-
-
Purification:
-
Subject the desired fraction to column chromatography (e.g., using silica (B1680970) gel or Sephadex LH-20) with a suitable solvent system to isolate this compound.
-
Further purification can be achieved using preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Generalized biosynthetic pathway for stilbenoids like this compound.
References
Stability issues of Isoarundinin I in different solvents
Technical Support Center: Isoarundinin I Stability
This technical support center provides guidance on the stability of this compound in various solvents, addressing common issues researchers may encounter during their experiments. The information is based on the general characteristics of stilbenoids, the class of compounds to which this compound belongs, due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As a stilbenoid, this compound is likely sensitive to light, heat, and oxidative conditions.[1][2][3][4] Exposure to UV and even ambient fluorescent light can cause isomerization from the typically more stable trans-isomer to the cis-isomer, or lead to photocyclization, forming phenanthrene-like structures.[2][3][4][5][6] Oxidation can lead to the cleavage of the central double bond, resulting in the formation of aldehydes or carboxylic acids.[2]
Q2: What is the recommended solvent for storing this compound stock solutions?
A2: For short-term storage, high-purity DMSO or ethanol (B145695) are commonly used for many stilbenoids. However, for long-term storage, it is generally recommended to store compounds neat (as a solid/powder) at -20°C or -80°C, protected from light.[5][7] If a stock solution is necessary, prepare it fresh or store it in small aliquots at -80°C to minimize freeze-thaw cycles. Methanol has also been used as a solvent in stability studies of stilbenoids.[3]
Q3: How should I handle this compound in the laboratory to minimize degradation?
A3: To minimize degradation, handle this compound under subdued light conditions. Use amber-colored vials or wrap containers in aluminum foil to protect from light.[1][3][4] When preparing solutions, use deoxygenated solvents if oxidative degradation is a concern. For long-term experiments, consider adding an antioxidant, though this should be validated to ensure it doesn't interfere with the experimental setup.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not documented in publicly available literature, based on the degradation pathways of other stilbenoids like resveratrol, potential degradation products could include its cis-isomer and oxidation products such as aldehydes and carboxylic acids resulting from the cleavage of the stilbene (B7821643) backbone.[2][8][9]
Troubleshooting Guide
Issue: I observe a new, unexpected peak in my HPLC chromatogram when analyzing my this compound sample.
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Possible Cause 1: Isomerization. Exposure to light can cause the trans-isomer of this compound to convert to the cis-isomer, which will likely have a different retention time on a reverse-phase HPLC column.[1][3][4]
-
Solution: Protect your samples from light at all stages of your experiment. Prepare solutions in a dimly lit area and use amber vials or foil-wrapped tubes for storage and during analysis.
-
-
Possible Cause 2: Oxidative Degradation. If your solvent was not properly degassed or if the sample was exposed to air for an extended period, oxidative degradation may have occurred.[2]
-
Solution: Use high-purity, degassed solvents for your experiments. If possible, prepare and handle samples under an inert atmosphere (e.g., nitrogen or argon).
-
Issue: The concentration of my this compound solution seems to decrease over time, even when stored at low temperatures.
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Possible Cause 1: Adsorption to plasticware. Phenolic compounds like stilbenoids can sometimes adsorb to the surface of plastic storage tubes, leading to an apparent decrease in concentration.
-
Solution: Use low-adsorption polypropylene (B1209903) tubes or glass vials for storage.
-
-
Possible Cause 2: Slow degradation in solution. Even at low temperatures, degradation can occur over extended periods, especially in certain solvents.
-
Solution: For long-term storage, it is best to store the compound as a dry powder.[7] If you must store it in solution, prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize the time in solution. Perform periodic purity checks of your stock solution.
-
Stability Data (Illustrative Example)
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental stability data for this compound is not publicly available. Researchers should perform their own stability studies.
| Solvent | Storage Condition | Time Point | % this compound Remaining (Hypothetical) | Appearance of Degradation Products (Hypothetical) |
| DMSO | Room Temp, Ambient Light | 24 hours | 85% | Yes, minor peaks observed |
| DMSO | Room Temp, Dark | 24 hours | 95% | Yes, very minor peaks observed |
| DMSO | 4°C, Dark | 1 week | 98% | Negligible |
| DMSO | -20°C, Dark | 1 month | >99% | Not detected |
| Ethanol | Room Temp, Ambient Light | 24 hours | 80% | Yes, significant peaks observed |
| Ethanol | Room Temp, Dark | 24 hours | 92% | Yes, minor peaks observed |
| Methanol | Room Temp, Dark | 24 hours | 93% | Yes, minor peaks observed |
| Acetonitrile (B52724) | Room Temp, Dark | 24 hours | 96% | Yes, very minor peaks observed |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Stilbenoids (Adaptable for this compound)
This protocol outlines a general method for developing a stability-indicating HPLC assay. This method should be optimized and validated for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the lambda max of this compound using a PDA detector. Many stilbenoids have a maximum absorbance around 300-330 nm.
-
Injection Volume: 10 µL
-
-
Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed to generate potential degradation products.[10][11]
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a high-intensity visible light source for 24 hours.[3][4]
-
-
Method Validation: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.[12][13] The peak purity of the this compound peak should be confirmed using a PDA detector.
Visualizations
Caption: A general workflow for assessing the stability of this compound.
Caption: A hypothetical signaling pathway where the stability of this compound is crucial for consistent receptor activation and downstream signaling.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. trans-Stilbene degradation by Arthrobacter sp. SL3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. japsonline.com [japsonline.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing HPLC Separation of Isoarundinin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Isoarundinin I from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
The main difficulty lies in the structural similarity of isomers. Compounds like this compound, a stilbenoid, and its isomers often have identical molecular weights and similar polarities, making them difficult to resolve using standard chromatographic techniques without careful method optimization[1][2][3]. This can lead to poor resolution or co-elution, where two or more compounds elute as a single peak, complicating accurate quantification[4][5].
Q2: What is a recommended starting HPLC method for separating this compound?
A robust starting point for separating phenolic compounds like stilbenoids and their isomers is a reversed-phase HPLC (RP-HPLC) method. Based on common practices for similar compounds like flavonoids, a gradient elution is generally preferred to resolve isomers with subtle polarity differences.
Recommended Starting Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Diode-Array Detector (DAD) monitoring at the lambda max of the compound.
-
Injection Volume: 5-10 µL to prevent column overload.
Q3: My this compound peak is co-eluting with an isomer. What is the first troubleshooting step?
When facing co-elution, the initial focus should be on optimizing the mobile phase and gradient profile, as these parameters have the most significant impact on selectivity for closely related compounds. Before altering the column, systematically adjust the mobile phase conditions. Decreasing the percentage of the organic solvent (acetonitrile) will increase retention times, which may improve separation. Additionally, making the gradient slope shallower can enhance the resolution between closely eluting peaks.
Q4: When should I consider changing my HPLC column?
If extensive mobile phase optimization (adjusting solvent strength, gradient, pH, and temperature) fails to achieve the desired resolution (a resolution value, Rs, greater than 1.5 is ideal), it is time to consider a column with a different stationary phase. Standard C18 columns separate primarily based on hydrophobicity. For isomers, columns that offer alternative separation mechanisms, such as π-π interactions, can be highly effective. Consider switching to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which provide different selectivities for aromatic compounds.
Q5: I am observing peak tailing for my analyte. What is the likely cause and how can I fix it?
Peak tailing for phenolic compounds like this compound is often caused by secondary interactions between the hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica (B1680970) backbone of the C18 column. To resolve this, add an acidic modifier, such as 0.1% formic or acetic acid, to the mobile phase. The acid suppresses the ionization of both the silanol groups and the phenolic hydroxyl groups, minimizing unwanted interactions and resulting in sharper, more symmetrical peaks.
Q6: My retention times are fluctuating between runs. What could be the cause?
Fluctuating retention times can compromise the reliability of your analysis. The most common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Fluctuations in Column Temperature: Small changes in ambient temperature can affect mobile phase viscosity and analyte retention. Using a column oven is essential for maintaining a stable temperature and achieving reproducible results.
-
Mobile Phase Instability: If using a buffer, ensure it is within its effective pH range (pKa ± 1) and is freshly prepared to avoid changes in pH over time.
-
Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly impact retention times. Check for leaks and ensure the pump is properly primed and maintained.
Troubleshooting Guides
Guide 1: Resolving Poor Peak Resolution and Co-elution
Poor resolution is a common hurdle when separating isomers. A systematic approach is crucial for efficiently resolving this issue. The goal is to manipulate the capacity factor (k'), selectivity (α), and efficiency (N) of your system to achieve baseline separation.
Caption: Workflow for troubleshooting poor HPLC peak resolution.
Guide 2: Correcting Peak Shape Problems
Poor peak shape, such as tailing or fronting, can interfere with accurate integration and quantification. These issues often stem from improper sample solvent, column overload, or secondary chemical interactions.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
Data Presentation
The following tables summarize how different HPLC parameters can be adjusted to improve the separation of this compound from a closely eluting isomer. The data is illustrative and serves as a guide for method development.
Table 1: Effect of Mobile Phase Strength on Isomer Resolution (Column: C18, 250 x 4.6 mm; Mobile Phase A: 0.1% HCOOH in Water; Mobile Phase B: Acetonitrile)
| Gradient Program (%B in 30 min) | Retention Time (tR) of this compound (min) | Resolution (Rs) between Isomers | Observation |
| 20% to 80% | 15.2 | 1.1 | Peaks are not baseline separated. |
| 20% to 60% | 18.5 | 1.6 | Baseline separation is achieved. |
| 20% to 50% | 22.1 | 2.1 | Excellent separation, but longer run time. |
Table 2: Influence of Column Temperature on Separation (Conditions: C18 Column, Gradient of 20-60% Acetonitrile)
| Column Temperature (°C) | Retention Time (tR) of this compound (min) | Resolution (Rs) between Isomers | Observation |
| 30 | 19.8 | 1.4 | Incomplete separation. |
| 40 | 18.5 | 1.6 | Good baseline separation. |
| 50 | 17.3 | 1.5 | Separation is adequate but slightly reduced. |
Table 3: Comparison of Stationary Phases for Isomer Selectivity (Conditions: Optimized Gradient, 40°C)
| Column Type | Primary Separation Mechanism | Resolution (Rs) between Isomers | Observation |
| C18 | Hydrophobicity | 1.6 | Standard choice, effective with optimization. |
| Phenyl-Hexyl | Hydrophobicity, π-π Interactions | 2.2 | Enhanced selectivity for aromatic isomers. |
| PFP | Hydrophobicity, π-π, Dipole-Dipole | 2.5 | Often provides the highest selectivity for positional isomers. |
Experimental Protocols
Protocol 1: General Method Development for Isomer Separation
-
System Preparation: Purge the HPLC pump with freshly prepared and filtered mobile phases (A: 0.1% formic acid in water, B: Acetonitrile). Set the column oven to 40°C and allow the temperature to stabilize.
-
Column Installation and Equilibration: Install a C18 column (250 mm x 4.6 mm, 5 µm). Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 20-30 minutes or until a stable baseline is achieved.
-
Initial Gradient Run: Inject the sample mixture. Run a broad scouting gradient (e.g., 10% to 90% B over 30 minutes) to determine the approximate elution time of the isomers.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the target peaks. For example, if the isomers elute around 40% B, try a gradient of 30% to 50% B over 30 minutes.
-
Parameter Adjustment: If resolution is still insufficient (Rs < 1.5), systematically adjust one parameter at a time. First, try a different organic solvent (e.g., methanol) to see if selectivity changes. Next, adjust the temperature in 5°C increments.
-
Alternative Stationary Phase: If mobile phase and temperature optimization fail, switch to a column with a different selectivity, such as a Phenyl-Hexyl or PFP column, and repeat the optimization process.
Protocol 2: Sample Preparation
-
Solvent Selection: Dissolve the sample of this compound in a solvent that is compatible with the mobile phase.
-
Recommended Practice: To avoid peak distortion and fronting, the ideal sample solvent is the initial mobile phase composition of your gradient run.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.
-
Concentration: Prepare the sample at a concentration that is within the linear range of the detector and avoids column overload, which can cause peak fronting and poor resolution.
References
Troubleshooting low bioactivity of Isoarundinin I in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low in vitro bioactivity of Isoarundinin I. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Bioactivity of this compound
This guide is designed to help you identify and resolve potential issues in your in vitro experiments with this compound.
Question: I am not observing the expected cytotoxic or anti-inflammatory effects of this compound. What are the possible reasons?
Answer:
Low bioactivity of this compound in vitro can stem from several factors, ranging from compound integrity to experimental setup. Below is a step-by-step guide to troubleshoot your experiment.
Step 1: Verify Compound Quality and Handling
Issue: The purity and stability of this compound may be compromised.
Troubleshooting Steps:
-
Purity Check: Confirm the purity of your this compound sample via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Impurities can interfere with the assay or indicate degradation.
-
Proper Storage: this compound, as a stilbenoid, may be sensitive to light, temperature, and air.[1] Store the compound as a dry powder at -20°C or -80°C, protected from light.
-
Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent like DMSO for each experiment.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3]
Step 2: Address Solubility Issues
Issue: Poor solubility of this compound in aqueous culture media can lead to precipitation and reduced availability to cells.[4]
Troubleshooting Steps:
-
Solvent Concentration: Use a minimal amount of a suitable solvent, such as DMSO, to dissolve this compound.[5] The final concentration of the solvent in the cell culture medium should typically be below 0.5% (v/v) to avoid solvent-induced toxicity.[4] Always include a vehicle control with the same solvent concentration in your experiment.
-
Sonication/Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.[4]
-
Visual Inspection: Before adding to cells, inspect the diluted compound in the medium under a microscope for any signs of precipitation.[6]
Step 3: Evaluate Experimental Conditions
Issue: Suboptimal assay conditions can lead to inaccurate results.
Troubleshooting Steps:
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. High cell density can mask cytotoxic effects, while low density can lead to poor growth and variability.
-
Incubation Time: The incubation time with this compound may need optimization. For cytotoxicity assays, a 72-hour incubation is a common starting point.[5]
-
Positive Control: Include a positive control (a compound with known activity in your assay) to confirm that the experimental system is working correctly.[1]
Step 4: Rule out Assay Interference
Issue: Natural compounds can interfere with assay readouts.[6]
Troubleshooting Steps:
-
Colorimetric/Fluorometric Interference: If using assays like MTT or resazurin (B115843), this compound might directly react with the dye or have intrinsic color/fluorescence. Run a cell-free control with the compound and the assay reagent to check for interference.[6]
-
Alternative Assays: If interference is detected, consider switching to a different assay format, such as a luminescent assay that measures ATP levels (e.g., CellTiter-Glo®) or a dye-exclusion method (e.g., Trypan Blue).[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving stilbenoid compounds like this compound for in vitro studies.[4][5] It is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally ≤ 0.5%) to avoid cytotoxicity from the solvent itself.[4]
Q2: How can I be sure my resazurin assay results are accurate?
A2: To ensure the accuracy of your resazurin assay, it is important to:
-
Optimize Incubation Time: The incubation time with resazurin can vary between cell types.[9]
-
Include Proper Controls: Always include wells with medium only (blank), cells with vehicle (negative control), and a known cytotoxic agent (positive control). A cell-free control with this compound and resazurin is also necessary to check for direct reduction of the dye.[6]
-
Check for Clumping of Cells: Uneven cell distribution can lead to high variability in fluorescence readings.[9]
Q3: I am observing a bell-shaped dose-response curve. What does this mean?
A3: A bell-shaped dose-response curve, where the biological effect decreases at higher concentrations, can be due to the aggregation of the compound at these higher concentrations.[4] This can reduce the effective concentration of the compound available to the cells. Improving solubility may help to mitigate this effect.
Q4: What are the potential signaling pathways modulated by this compound?
A4: While specific studies on this compound are limited, as a stilbenoid, it is plausible that it modulates signaling pathways known to be affected by this class of compounds. These include the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in inflammation and cancer progression.[10][11][12]
Data Presentation
Table 1: Cytotoxicity of this compound against Human Leukemia Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | Reported IC₅₀ (µM) ± SD |
| This compound | CCRF-CEM | Resazurin Assay | 72 hours | 43.36 ± 5.84[5] |
| This compound | CEM/ADR5000 | Resazurin Assay | 72 hours | 60.42 ± 1.37[5] |
Table 2: Illustrative Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
This data is hypothetical and for illustrative purposes only.
| Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |
| 0 (LPS only) | 100 | 100 | 100 |
| 1 | 85 ± 7 | 90 ± 5 | 88 ± 6 |
| 5 | 62 ± 6 | 75 ± 8 | 70 ± 5 |
| 10 | 45 ± 5 | 58 ± 7 | 55 ± 8 |
| 25 | 28 ± 4 | 35 ± 6 | 32 ± 4 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Resazurin Assay
This protocol is adapted from the methodology used for this compound cytotoxicity testing.[5]
-
Cell Culture:
-
Assay Procedure:
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well.[5]
-
Prepare serial dilutions of this compound in the culture medium. The stock solution is typically prepared in DMSO.[5]
-
Add the diluted this compound to the wells. Include a vehicle control with the same concentration of DMSO.
-
Incubate the plates for 72 hours under standard cell culture conditions.[5]
-
Following incubation, add resazurin solution to each well to a final concentration of 20 µg/mL.[5]
-
Incubate for an additional 4 hours to allow for the conversion of resazurin to the fluorescent resorufin.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Production Assay
This protocol is a standard method for assessing the anti-inflammatory potential of compounds in vitro.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound) and a negative control (no LPS).
-
After incubation, collect the cell culture supernatant.
-
-
Griess Reaction:
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
-
Visualizations
Diagrams of Signaling Pathways Potentially Modulated by this compound
Caption: A simplified workflow for troubleshooting low bioactivity of this compound.
Caption: Potential mechanism of this compound in the NF-κB signaling pathway.
Caption: Potential role of this compound in the MAPK signaling cascade.
References
- 1. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of Isoarundinin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Isoarundinin I. The guidance provided is based on established principles of organic synthesis and common challenges encountered in scaling up reactions relevant to the synthesis of stilbenoid compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is understood to proceed via a synthetic route involving key steps such as regioselective aromatic bromination and acid-promoted intramolecular cyclization.
Problem 1: Low Yield or Incomplete Regioselective Bromination
Question: We are experiencing low yields and poor regioselectivity during the bromination of the phenolic precursor. What are the potential causes and solutions?
Answer: Low yields and lack of regioselectivity in the bromination of phenols are common challenges, often exacerbated at a larger scale. Several factors could be contributing to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Brominating Agent | For activated rings like phenols, milder brominating agents such as N-Bromosuccinimide (NBS) are often preferred over harsher reagents like liquid bromine to control reactivity and improve selectivity. |
| Solvent Effects | The choice of solvent significantly impacts the reaction's outcome. Non-polar solvents tend to favor monobromination, while polar protic solvents can lead to polybromination.[1][2] |
| Temperature Control | Exothermic bromination reactions can lead to side products if not properly controlled. Ensure efficient heat dissipation, especially in large reactors. Running the reaction at lower temperatures may improve selectivity. |
| Presence of Water | Traces of water can affect the reactivity of the brominating agent. Ensure all glassware and solvents are anhydrous. |
| pH Control | The acidity of the reaction mixture can influence the electrophilicity of the brominating agent. The use of a non-nucleophilic base may be necessary to scavenge protons generated during the reaction. |
Problem 2: Inefficient Acid-Promoted Intramolecular Cyclization
Question: The key acid-promoted intramolecular cyclization step to form the core structure of this compound is sluggish and results in a complex mixture of products. How can we optimize this reaction?
Answer: Acid-promoted intramolecular cyclizations can be sensitive to reaction conditions, and scaling up can introduce new challenges related to mass and heat transfer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Acid Catalyst | The strength and type of acid are crucial. If a weak acid is not effective, a stronger Brønsted or Lewis acid might be required. However, overly strong acids can lead to degradation. A screening of different acid catalysts (e.g., TFA, p-TsOH, Sc(OTf)₃) is recommended. |
| Sub-optimal Reaction Temperature | Inadequate temperature may result in a slow reaction rate, while excessive heat can promote side reactions and decomposition. A careful optimization of the reaction temperature is necessary. |
| Insufficient Mixing | In a large-scale setup, inefficient mixing can lead to localized "hot spots" or areas of high catalyst concentration, resulting in byproduct formation. Ensure adequate agitation for homogenous reaction conditions. |
| Presence of Impurities | Impurities from the previous step can interfere with the cyclization. Ensure the starting material is of high purity. |
| Water Scavenging | The presence of water can quench the acid catalyst or participate in side reactions. Consider the use of a Dean-Stark trap or the addition of a dehydrating agent if the reaction is sensitive to water. |
Problem 3: Difficulties in Purification of the Final Product
Question: We are facing challenges in purifying this compound on a large scale. What purification strategies are recommended?
Answer: The purification of phenolic compounds like this compound can be challenging due to their polarity and potential for oxidation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Standard silica (B1680970) gel chromatography may not be sufficient. Consider using reverse-phase chromatography or more specialized techniques like centrifugal partition chromatography (CPC) for better separation of polar compounds. |
| Product Degradation during Purification | Phenolic compounds can be sensitive to air and light. Purge all solvents with an inert gas and protect the product from light during purification and storage. |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider derivatization of the crude product to alter its polarity, followed by purification and deprotection. |
| Crystallization Issues | If the product is a solid, optimizing the crystallization conditions (solvent system, temperature profile) can be a highly effective and scalable purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the large-scale synthesis of this compound?
A1: The synthesis involves hazardous reagents and reactions. Key safety precautions include:
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Brominating agents: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Acids: Strong acids are corrosive. Use appropriate PPE and have neutralization agents readily available.
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Solvents: Many organic solvents are flammable and toxic. Work in a well-ventilated area away from ignition sources.
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Exothermic reactions: Both bromination and acid-catalyzed reactions can be exothermic. Implement proper temperature control and have a cooling system in place for large-scale reactions.
Q2: How can we monitor the progress of the key reactions effectively on a large scale?
A2: For large-scale synthesis, real-time reaction monitoring is crucial. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to track the consumption of starting materials and the formation of the product. For some reactions, in-situ spectroscopic methods like FT-IR or Raman spectroscopy can provide real-time data.
Q3: What are the expected major byproducts in the synthesis of this compound?
A3: Based on the proposed synthetic route, potential byproducts could include:
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From bromination: Over-brominated or isomeric brominated phenols.
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From cyclization: Products of incomplete cyclization, rearranged products, or polymeric materials, especially under harsh acidic conditions.
Experimental Protocols (Representative)
Disclaimer: The following protocols are representative and adapted from general procedures for similar transformations. For precise experimental details, it is imperative to consult the primary literature on the total synthesis of this compound.
Protocol 1: Regioselective Bromination of a Phenolic Precursor
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Reaction Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with the phenolic starting material and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).
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Cooling: The reactor is cooled to the desired temperature (e.g., 0 °C) using a circulating chiller.
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Reagent Addition: A solution of the brominating agent (e.g., N-Bromosuccinimide in the same solvent) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
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Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
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Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Protocol 2: Acid-Promoted Intramolecular Cyclization
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Reaction Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with the brominated intermediate and a suitable anhydrous solvent.
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Catalyst Addition: The acid catalyst (e.g., trifluoroacetic acid) is added to the stirred solution at room temperature.
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Heating: The reaction mixture is heated to the desired temperature (e.g., reflux) and maintained until the reaction is complete, as monitored by TLC or HPLC.
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Work-up: The reaction mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Brominating Agents for Phenols
| Brominating Agent | Typical Solvent | Selectivity | Byproducts |
| Br₂ | CCl₄, CH₂Cl₂ | Moderate to low | HBr |
| Br₂ in H₂O | Water | Low (polybromination) | HBr |
| N-Bromosuccinimide (NBS) | CH₃CN, DMF | High | Succinimide |
| Pyridinium Tribromide | THF | High | Pyridinium hydrobromide |
Table 2: Common Acid Catalysts for Intramolecular Cyclizations
| Acid Catalyst | Type | Strength | Typical Loading |
| Trifluoroacetic Acid (TFA) | Brønsted | Strong | Stoichiometric or catalytic |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | Strong | Catalytic |
| Scandium Triflate (Sc(OTf)₃) | Lewis | Strong | Catalytic |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis | Strong | Stoichiometric or catalytic |
Visualizations
References
Preventing degradation of Isoarundinin I during storage
Welcome to the technical support center for Isoarundinin I. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter that could indicate degradation of this compound.
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change from off-white to yellow/brown). | Oxidation or photodegradation. Phenolic compounds are susceptible to oxidation, which can be accelerated by light and air. | Store this compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light and air during handling. |
| Decreased potency or altered biological activity in assays. | Chemical degradation of this compound. This could be due to hydrolysis, oxidation, or isomerization. | Re-evaluate storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh solutions for each experiment. |
| Appearance of new peaks or changes in peak ratios in HPLC analysis. | Formation of degradation products. Stilbenoids can undergo isomerization (trans to cis) when exposed to UV light, or oxidation of phenolic hydroxyl groups. | Use a validated stability-indicating HPLC method to monitor purity. If new peaks are observed, consider performing forced degradation studies to identify potential degradants. |
| Poor solubility of the stored compound compared to a fresh sample. | Polymerization or formation of insoluble degradation products. | Centrifuge the solution and analyze the supernatant to quantify the soluble portion. If solubility is a persistent issue, consider preparing smaller, single-use aliquots from a stock solution to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or below, in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (argon or nitrogen) to minimize oxidation. For short-term storage, refrigeration at 2-8°C under the same protective conditions is acceptable.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be prepared in a suitable anhydrous solvent (e.g., DMSO, ethanol). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C and protect them from light. Before use, allow the aliquot to equilibrate to room temperature before opening.
Q3: What factors can cause this compound to degrade?
A3: this compound, as a stilbenoid and a polyphenolic compound, is susceptible to degradation from several factors:
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Light: Exposure to UV and even ambient light can cause isomerization (conversion from the trans-isomer to the less stable cis-isomer) and photodegradation.[1]
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Oxygen: The phenolic hydroxyl groups in its structure are prone to oxidation, especially in the presence of air.
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Elevated Temperature: Higher temperatures can accelerate the rates of all degradation reactions.
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pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation pathways.
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Presence of Metal Ions: Certain metal ions can catalyze the oxidation of phenolic compounds.
Q4: How can I check if my sample of this compound has degraded?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. By comparing the chromatogram of your sample to that of a freshly prepared standard, you can identify any new peaks corresponding to degradation products and quantify the remaining amount of intact this compound. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.
| Storage Condition | Duration | Purity (%) | Appearance |
| -20°C, Dark, Inert Gas | 12 Months | >99% | Off-white powder |
| 4°C, Dark, Inert Gas | 12 Months | 98% | Off-white powder |
| Room Temp, Dark, Air | 6 Months | 92% | Light yellow powder |
| Room Temp, Light, Air | 6 Months | 85% | Yellowish-brown powder |
| 40°C, Dark, Air | 1 Month | 88% | Yellow powder |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC-grade methanol (B129727), acetonitrile (B52724), and water
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Formic acid or trifluoroacetic acid (for mobile phase)
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HPLC system with a UV detector and a C18 column
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound (1 mg/mL in methanol) at 60°C for 24 hours.
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Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to a UV lamp (254 nm) for 24 hours. As a control, keep a similar solution in the dark.
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Control Sample: Dilute the stock solution with the same solvent to the final concentration used in the stress samples and analyze immediately.
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HPLC Analysis: Analyze all samples by a suitable reversed-phase HPLC method. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is a good starting point. Monitor the chromatograms for the appearance of new peaks and a decrease in the main this compound peak.
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Recommended Storage Workflow for this compound
Caption: Recommended workflow for storing solid and solution forms of this compound.
Troubleshooting Logic for Suspected Degradation
Caption: Decision tree for troubleshooting suspected degradation of this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Isoarundinin I
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low in vivo bioavailability of Isoarundinin I. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a stilbenoid compound, is primarily attributed to its poor aqueous solubility. For effective oral absorption, a compound must first dissolve in the gastrointestinal fluids to be absorbed through the gut wall into the bloodstream. The limited solubility of this compound restricts its dissolution rate, thereby limiting its absorption and overall bioavailability. Other potential contributing factors include first-pass metabolism in the liver.
Q2: What initial strategies can I employ to improve the bioavailability of this compound in my animal studies?
A2: A primary focus should be on enhancing the dissolution rate of this compound. Initial strategies can be broadly categorized into physical modifications and formulation approaches. Physical modifications such as particle size reduction (micronization or nanonization) can increase the surface area of the drug, which may improve dissolution. Formulation strategies include creating solid dispersions with hydrophilic carriers or utilizing lipid-based delivery systems to present the drug in a more solubilized form.
Q3: Are there more advanced formulation techniques that can significantly enhance the bioavailability of this compound?
A3: Yes, several advanced formulation strategies can markedly improve the bioavailability of poorly soluble compounds like this compound. These include:
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Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Solid Lipid Nanoparticles (SLNs) can enhance oral bioavailability by presenting the drug in a solubilized state and taking advantage of lipid absorption pathways.
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Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or nanosuspensions, can protect the compound from degradation, improve its solubility, and potentially offer targeted delivery.
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Amorphous Solid Dispersions: By dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state, it's possible to achieve higher apparent solubility and faster dissolution rates.
Q4: How does the bioavailability of this compound compare to other stilbenoids?
II. Data Presentation: Comparative Bioavailability of Stilbenoids
The following table summarizes pharmacokinetic data for stilbenoids with varying bioavailability, illustrating the potential for improvement. Note that these are reference compounds, as specific data for this compound is not available.
| Compound | Animal Model | Oral Bioavailability (%) | Key Structural Feature | Reference |
| Gnetol | Rat | 6.59 | Multiple hydroxyl groups | [1] |
| Resveratrol (B1683913) | Rat | ~20 | Three hydroxyl groups | [1] |
| Pterostilbene (B91288) | Rat | ~80 | Two methoxy (B1213986) groups, one hydroxyl group | [1] |
| Isoliquiritigenin (B1662430) | Rat | 22.70 - 33.62 | Chalcone structure | [2] |
III. Troubleshooting Guides for In Vivo Studies
This section addresses specific issues you may encounter during your in vivo experiments with this compound formulations.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low and variable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility and dissolution rate-limited absorption. 2. Low intestinal permeability. 3. High first-pass metabolism. 4. Efflux by transporters (e.g., P-glycoprotein). | 1. Improve Formulation: Employ advanced formulation strategies such as SEDDS, solid dispersions, or nanosuspensions to enhance solubility and dissolution. (See Section IV for protocols).2. Assess Permeability: Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of this compound.3. In Vitro Metabolism Studies: Utilize liver microsomes or hepatocytes to assess the metabolic stability of this compound.4. P-gp Substrate Assessment: Conduct in vitro assays to determine if this compound is a substrate for efflux transporters like P-glycoprotein. |
| Precipitation of this compound from the formulation upon dilution in aqueous media. | 1. Inadequate solubilization capacity of the formulation. 2. Use of an inappropriate vehicle for a hydrophobic compound. 3. Changes in pH upon dilution leading to precipitation. | 1. Optimize Formulation: For SEDDS, adjust the ratio of oil, surfactant, and cosurfactant. For solid dispersions, screen different hydrophilic polymers.2. Vehicle Selection: Utilize co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80) in your vehicle. Ensure the final concentration of organic solvents is non-toxic.3. pH Modification: If the solubility of this compound is pH-dependent, consider using buffered vehicles. |
| High inter-animal variability in pharmacokinetic studies. | 1. Inconsistent formulation homogeneity. 2. Inaccurate dosing, especially with viscous or suspension formulations. 3. "Food effect": Presence or absence of food in the GI tract can alter absorption. | 1. Ensure Homogeneity: For suspensions, ensure uniform particle size distribution. For SEDDS, ensure all components are fully dissolved.2. Dosing Technique: Use positive displacement pipettes for viscous formulations. For oral gavage, ensure proper technique to avoid dosing errors.3. Standardize Feeding Conditions: Conduct studies in either consistently fasted or fed animals. |
| Inadequate analytical sensitivity for detecting this compound in plasma. | 1. The analytical method (e.g., HPLC-UV) may not be sensitive enough. 2. Poor extraction recovery from plasma samples. 3. Matrix effects interfering with quantification. | 1. Method Optimization: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.2. Improve Sample Preparation: Optimize the extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to maximize recovery.3. Validate for Matrix Effects: During method validation, thoroughly assess and mitigate any matrix effects. |
IV. Experimental Protocols
Here are detailed methodologies for preparing three different types of formulations to enhance the bioavailability of this compound.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a liquid SEDDS formulation of this compound that forms a fine emulsion upon dilution in aqueous media.
Materials:
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This compound
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Oil phase (e.g., Capryol 90, Oleic acid)
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Surfactant (e.g., Cremophor RH40, Tween 80)
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Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)
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Glass vials
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Magnetic stirrer and stir bars
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Water bath
Methodology:
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Screening of Excipients:
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Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
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Construction of Pseudo-Ternary Phase Diagrams:
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Select the optimal oil, surfactant, and co-surfactant based on the solubility studies.
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Prepare various mixtures of the surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
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For each S/CoS mix ratio, blend it with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).
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To each of these mixtures, add a specific amount of this compound.
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Titrate each mixture with water dropwise under gentle stirring, and observe the formation of an emulsion.
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Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
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Preparation of the Final SEDDS Formulation:
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Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
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Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
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Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
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Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
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The resulting solution should be a clear, isotropic liquid.
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Characterization:
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Visually assess the self-emulsification time and efficiency upon dilution in water.
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Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
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Determine the drug content of the formulation.
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Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
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This compound
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Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (B11928114) (HPMC))
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Organic solvent (e.g., Ethanol, Methanol)
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Round-bottom flask
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Rotary evaporator
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Vacuum oven
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Mortar and pestle
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Sieve
Methodology:
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Dissolution:
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Dissolve a specific weight ratio of this compound and the chosen hydrophilic polymer (e.g., 1:5) in a suitable volume of the organic solvent in a round-bottom flask.
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Stir the mixture until a clear solution is obtained.
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Solvent Evaporation:
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Attach the flask to a rotary evaporator.
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Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
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Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.
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Drying:
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Place the flask in a vacuum oven at 40°C for 24 hours to ensure the complete removal of any residual solvent.
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Pulverization and Sieving:
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Scrape the dried solid mass from the flask.
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Pulverize the mass using a mortar and pestle.
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Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
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Characterization:
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Evaluate the prepared solid dispersion for drug content, solubility, and in vitro dissolution rate.
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Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion.
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Protocol 3: Preparation of a Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to increase its surface area and enhance its dissolution velocity.
Materials:
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This compound
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Stabilizer (e.g., Poloxamer 188, HPMC)
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Milling media (e.g., Yttria-stabilized zirconium oxide beads)
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Purified water
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High-energy mill (e.g., planetary ball mill)
Methodology:
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Preparation of the Suspension:
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Dissolve the stabilizer in purified water to create the dispersion medium.
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Disperse a pre-weighed amount of this compound into the stabilizer solution to form a pre-suspension.
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Milling:
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Transfer the pre-suspension and the milling media into the milling chamber.
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Mill the suspension at a specified speed and for a defined duration. The optimal milling parameters (time, speed, bead size) should be determined experimentally to achieve the desired particle size.
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Separation:
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Separate the nanosuspension from the milling media. This can be done by pouring the suspension through a sieve that retains the beads.
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Characterization:
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Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target particle size is typically below 200 nm for enhanced bioavailability.
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Assess the physical stability of the nanosuspension over time.
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V. Visualizations
Signaling Pathway
Stilbenoids, the class of compounds to which this compound belongs, are known to modulate various signaling pathways, including those related to antioxidant and anti-inflammatory responses. The following diagram illustrates a potential mechanism of action.
Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines the logical workflow for enhancing and evaluating the in vivo bioavailability of this compound.
Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of this compound.
References
Common pitfalls in the isolation of stilbenoids like Isoarundinin I.
Technical Support Center: Isolation of Stilbenoids
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the isolation of stilbenoids like Isoarundinin I.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction and purification of stilbenoids.
Extraction Issues
Question: Why is my stilbenoid yield consistently low? Answer: Several factors can contribute to low yields. Consider the following:
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Inefficient Solvent System: The choice of solvent is critical. For many stilbenoids, aqueous ethanol (B145695) (60-80%) or methanol (B129727) are highly effective.[1][2] Using pure ethanol or acetone (B3395972) might result in lower yields.[1] Methanol has been shown to be particularly effective in accelerated solvent extraction (ASE), yielding the highest amounts of total stilbenes in some studies.[3][4]
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Suboptimal Temperature: Temperature plays a significant role in extraction efficiency. For ultrasound-assisted extraction (UAE), 75°C has proven effective for stilbenoids from sources like grape canes. However, be aware that excessively high temperatures can lead to the degradation of phenolic compounds.
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Inadequate Extraction Time: While it seems intuitive that longer extraction times would increase yield, the majority of stilbenoids are often extracted within the first 10-15 minutes in methods like UAE. Extending the time may not significantly improve the yield and could risk compound degradation.
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Improper Sample Preparation: The physical form of the plant material is important. A powdered material provides a larger surface area for extraction compared to cut or whole material.
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Insufficient Extraction Cycles: A single extraction may be insufficient. Studies have shown that a first extraction may only yield about 40% of the total stilbenes, with subsequent extractions significantly increasing the total amount recovered.
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Pre-treatment of Plant Material: Drying the plant material is a recommended pre-treatment step. Freeze-drying, in particular, has been shown to yield higher concentrations of total stilbenes compared to oven-drying, likely due to minimizing thermal degradation.
Question: I'm seeing a lot of variability in yield between batches. What should I check? Answer: Batch-to-batch inconsistency can be frustrating. Here are the key areas to investigate:
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Plant Material Variability: The concentration of stilbenoids in plant material can fluctuate based on variety, geographical location, growing conditions, and harvest time. Using a homogenized batch of plant material for your experiments is crucial for consistency.
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Inconsistent Sample Preparation: Ensure that the grinding or powdering of the plant material is uniform between batches to maintain a consistent particle size and surface area.
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Precise Parameter Control: Accurately control and monitor all extraction parameters, including temperature, time, and solvent-to-solid ratio, for every batch to ensure reproducibility.
Compound Stability & Degradation
Question: My extract is changing color, and I'm losing my target compound during processing. What's happening? Answer: Stilbenoids are sensitive to degradation. The primary culprits are light, heat, and oxidation.
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Light Exposure: Protect your samples from light at all stages of extraction, purification, and storage. Use amber vials or wrap glassware with aluminum foil to prevent photoisomerization (conversion from the naturally occurring trans-isomer to the cis-isomer) and degradation.
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High Temperatures: While heat can improve extraction, excessive temperatures can cause thermal degradation. You may need to optimize for a lower temperature over a slightly longer duration.
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Oxidative Degradation: Oxygen can degrade phenolic compounds. Consider performing extractions under an inert atmosphere (e.g., nitrogen) and degassing your solvents before use to minimize oxidation.
Purification & Chromatography Issues
Question: I'm struggling to separate my target stilbenoid from other closely related compounds. How can I optimize my chromatography? Answer: Achieving good separation requires careful optimization of your chromatographic method.
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Adjusting Selectivity (α): This often has the most dramatic effect on resolution. In liquid chromatography (LC), changing the mobile phase composition (e.g., solvent ratios, pH) is the primary way to adjust selectivity. For example, the retention time of acidic or basic compounds can vary significantly with the pH of the mobile phase, allowing you to separate co-eluting peaks.
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Optimizing Retention Factor (k'): You can increase the retention factor, and thus improve resolution, by using a weaker mobile phase in liquid chromatography or by decreasing the column temperature in gas chromatography. However, this will also increase analysis time.
-
Gradient Elution: For complex mixtures, a gradient elution is often necessary. This involves changing the mobile phase composition during the run to decrease the retention time of later-eluting compounds, providing both good resolution and a reasonable analysis time.
-
Advanced Techniques: For particularly challenging separations, consider techniques like centrifugal partition chromatography (CPC), which can provide efficient purification with minimal sample handling.
Data Presentation: Extraction Method Comparison
The following table summarizes yields for different stilbenoids from grape cane using various extraction methods, providing a comparison of their effectiveness.
| Extraction Method | Solvent | Temp. | trans-Resveratrol (µg/g d.w.) | trans-ε-viniferin (µg/g d.w.) | r2-viniferin (µg/g d.w.) | Total Stilbenes (µg/g d.w.) | Reference |
| Maceration | Methanol | Lab Temp. | 2580 ± 290 | 250 ± 20 | 130 ± 10 | 2960 ± 320 | |
| Extraction at 50°C | Methanol | 50°C | 4310 ± 480 | 2260 ± 90 | 470 ± 20 | 7040 ± 590 | |
| Fluidized-Bed (FBE) | Methanol | Boiling | 5500 ± 610 | 1790 ± 70 | 510 ± 40 | 7800 ± 720 | |
| Reflux | Methanol | Boiling | 5200 ± 580 | 1990 ± 80 | 460 ± 20 | 7650 ± 680 | |
| Microwave (MAE) | Methanol | - | 4990 ± 550 | 2150 ± 90 | 480 ± 20 | 7620 ± 660 | |
| Accelerated (ASE) | Methanol | 100°C | 6030 ± 680 | 2010 ± 80 | 460 ± 20 | 8500 ± 780 |
d.w. = dry weight
Experimental Protocols
Protocol 1: General Stilbenoid Extraction via Ultrasound-Assisted Extraction (UAE)
This protocol is a general guideline based on optimized methods for extracting stilbenoids from plant material like grape canes.
-
Sample Preparation:
-
Dry the plant material. Freeze-drying is recommended over oven-drying to prevent thermal degradation.
-
Grind the dried material into a fine powder to maximize surface area.
-
-
Extraction:
-
Weigh 0.8 g of the powdered sample and place it in a 100 mL volumetric flask.
-
Add 25 mL of the extraction solvent. An optimized solvent is 60% ethanol in water. This creates a sample-to-solvent ratio of approximately 1:31. Ratios up to 1:40 have been shown to be effective.
-
Protect the flask from light by covering it with aluminum foil.
-
Place the flask in an ultrasonic bath set to a temperature of 75°C.
-
Apply ultrasound for 10-15 minutes.
-
-
Separation & Collection:
-
After extraction, centrifuge the mixture to pellet the solid plant material.
-
Carefully decant and collect the supernatant, which contains the extracted stilbenoids.
-
-
Re-extraction (Optional but Recommended):
-
To maximize yield, repeat the extraction process on the pellet with fresh solvent.
-
Pool the supernatants from all extractions.
-
-
Analysis:
-
The extract can be directly injected for analysis via HPLC-DAD.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Visualizations: Workflows and Logic Diagrams
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// Edges to define the flow A -> B [label=" Add Solvent"]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I [label=" Purity > 95%"]; H -> F [label=" Impure", color="#EA4335"]; } dot Caption: A typical experimental workflow for the isolation and purification of stilbenoids from a plant source.
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// Extraction Parameters P1 [label="Check Extraction Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1a [label="Is solvent optimal?\n(e.g., 60-80% EtOH)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S1a_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; S1a_no [label="No. Test different\nsolvents/mixtures.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Q1b [label="Is temperature correct?\n(e.g., ~75°C for UAE)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S1b_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; S1b_no [label="No. Adjust temp.\nAvoid excessive heat.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Q1c [label="Are you performing\nmultiple extractions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S1c_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; S1c_no [label="No. Perform 2-3\nextraction cycles.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
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// Connections Start -> {P1, P2, P3}; P1 -> Q1a; Q1a -> S1a_no [label="No"]; Q1a -> Q1b [label="Yes"]; Q1b -> S1b_no [label="No"]; Q1b -> Q1c [label="Yes"]; Q1c -> S1c_no [label="No"];
P2 -> Q2a; Q2a -> S2a_no [label="No"]; Q2a -> Q2b [label="Yes"]; Q2b -> S2b_sol [label="Yes"];
P3 -> Q3a; Q3a -> S3a_no [label="No"]; Q3a -> Q3b [label="Yes"]; Q3b -> S3b_no [label="No"]; } dot Caption: A decision tree diagram to troubleshoot common causes of low stilbenoid yield during extraction.
References
Optimizing cell culture conditions for testing Isoarundinin I
Welcome to the technical support center for researchers working with Isoarundinin I. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you optimize your cell culture conditions and ensure reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a stilbene (B7821643) compound, a class of natural products known for a variety of biological activities.[1] While specific research on this compound is limited, related stilbenoid compounds have been shown to possess antioxidant, anti-inflammatory, and cytotoxic properties.[2] The mechanism of action for similar compounds often involves the modulation of key signaling pathways such as the MAPK and PI3K/AKT pathways, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2][3][4]
Q2: How should I dissolve and store this compound?
A2: As a hydrophobic compound, this compound should first be dissolved in a high-purity, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). For long-term storage, this stock solution should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. To avoid precipitation, the final concentration of DMSO in the culture medium should be kept low and consistent across all wells, typically ≤0.5%.
Q3: Which cancer cell lines are recommended for initial screening?
A3: The choice of cell line is critical as compound activity can be cell-type specific. For broad initial screening, a panel of well-characterized cancer cell lines from different tissue origins is recommended. Common choices include:
-
A549 (Lung Carcinoma): An adherent epithelial line used as a model for non-small cell lung cancer.
-
HCT116 (Colorectal Carcinoma): An adherent epithelial-like cell line widely used in colorectal cancer research.
-
MCF-7 (Breast Adenocarcinoma): An adherent, estrogen-responsive cell line used as a model for hormone-dependent breast cancer.
Q4: What is a suitable starting concentration range for cytotoxicity assays?
A4: For a novel compound, it is best to test a wide range of concentrations in a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution covering several orders of magnitude, for example, from 0.1 µM to 100 µM. Based on studies of other natural compounds, the IC50 values can range from low single-digit µg/mL to higher concentrations.
Q5: My cell viability assay results are inconsistent. What are the common causes?
A5: Inconsistent results in cytotoxicity assays are a frequent issue. Key factors include:
-
Uneven Cell Seeding: A non-homogenous cell suspension leads to variability in cell numbers between wells.
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can significantly alter final concentrations.
-
Sub-optimal Cell Health: Using cells that are not in the exponential growth phase can affect their response to the compound.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the media and compound.
-
Compound Precipitation: The compound may not be fully soluble in the culture medium at the tested concentrations.
Troubleshooting Guides
This section provides solutions to common problems encountered when testing this compound in cell culture.
Table 1: General Cell Culture Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow Cell Growth or Low Viability | Sub-optimal culture conditions (media, supplements).Cells were passaged too long or handled harshly.Mycoplasma contamination. | Ensure you are using the recommended medium and serum for your cell line. Avoid over-trypsinization and harsh pipetting. Perform routine mycoplasma testing on all cell stocks. |
| Sudden Change in Media Color (e.g., Yellow) | Bacterial contamination leading to a rapid drop in pH. Overgrowth of cells causing rapid nutrient depletion and waste buildup. | Immediately check the culture under a microscope for motile bacteria. If contaminated, discard the culture and decontaminate the incubator. If overgrown, subculture the cells at a lower density. |
| Cloudy Media or Visible Filaments | Fungal (yeast or mold) contamination. Bacterial contamination. | Observe under a microscope to identify the contaminant type (e.g., budding yeast, filamentous mold). Discard the contaminated culture immediately to prevent spreading. Thoroughly clean and disinfect the incubator and biosafety cabinet. |
| Compound Precipitates in Media | The concentration of this compound exceeds its aqueous solubility. "Solvent shock" from adding a concentrated DMSO stock directly to the aqueous medium. | Perform a serial dilution of the DMSO stock into pre-warmed media rather than a single large dilution. Add the stock solution slowly while gently mixing. Ensure the final DMSO concentration is low (e.g., <0.5%). |
Table 2: Cytotoxicity Assay (e.g., MTT, XTT) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | Uneven cell seeding.Inaccurate pipetting of compound or assay reagents.Edge effects causing evaporation in outer wells. | Ensure the cell suspension is homogenous by gently pipetting before and during plating. Use calibrated pipettes. To minimize edge effects, do not use the outermost wells of the plate for experimental data; fill them with sterile PBS or media instead. |
| IC50 Value Varies Between Experiments | Inconsistent cell passage number or health.Variations in incubation times.Degradation of this compound stock solution due to repeated freeze-thaw cycles. | Use cells within a consistent, low passage number range. Standardize all incubation times precisely. Prepare single-use aliquots of the compound stock to maintain its stability. |
| High Background Signal in Control Wells | Contamination (bacterial, fungal, or mycoplasma).Media components like phenol (B47542) red interfering with the assay readout. | Regularly check for contamination. Use phenol red-free media for colorimetric assays if interference is suspected. |
| No Cytotoxic Effect Observed | The concentration range tested is too low.The cell line is resistant to the compound's mechanism of action.The compound has degraded due to improper storage. | Test a broader and higher range of concentrations. Screen against a panel of different cell lines. Confirm the integrity of the compound stock solution. |
Experimental Protocols & Methodologies
Standard Cell Culture Conditions
Proper cell maintenance is crucial for reproducible results. The following table summarizes conditions for commonly used cancer cell lines.
Table 3: Recommended Cell Line Culture Conditions
| Parameter | A549 (Lung Carcinoma) | HCT116 (Colorectal Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Base Medium | DMEM:Ham's F12 or F-12K Medium | McCoy's 5A Medium | Eagle's Minimum Essential Medium (EMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS) | 10% FBS | 10% FBS, 0.01 mg/mL Insulin |
| Antibiotics | 1% Penicillin/Streptomycin | 1% Penicillin/Streptomycin | 1% Penicillin/Streptomycin |
| Culture Conditions | 37°C, 5% CO₂, 95% Air, humidified atmosphere | 37°C, 5% CO₂, 95% Air, humidified atmosphere | 37°C, 5% CO₂, 95% Air, humidified atmosphere |
| Subculture Ratio | 1:3 to 1:8 when 70-90% confluent | 1:2 to 1:4 when 70-90% confluent | 1:2 to 1:4 when 70-90% confluent |
| Medium Renewal | Every 2 to 3 days | Every 2 to 3 days | Every 2 to 3 days |
| Doubling Time | Approx. 22-40 hours | Approx. 18 hours | Approx. 30-40 hours |
Protocol: MTT Cell Viability Assay
This protocol measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.
Materials:
-
Cells cultured to ~80% confluency
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy culture flask.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remember to prepare a vehicle control (medium with the same final DMSO concentration as your highest treatment dose).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the corresponding treatment or control medium to each well.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control wells.
-
Visualizations: Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the standard workflow for evaluating the cytotoxic effects of a novel compound like this compound.
Troubleshooting Inconsistent Results
This decision tree provides a logical path for troubleshooting variable results in cytotoxicity assays.
Potential Signaling Pathway of this compound
Based on related stilbenoid compounds, this compound may induce apoptosis by inhibiting pro-survival signaling pathways like PI3K/AKT and activating stress-related pathways like MAPK. This diagram illustrates a hypothetical mechanism of action.
References
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Isoarundinin I and Resveratrol
An Objective Analysis for Researchers and Drug Development Professionals
The search for novel anticancer agents from natural sources is a cornerstone of modern drug discovery. Among the vast array of phytochemicals, stilbenoids have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of the anticancer activity of two such stilbenoids: Isoarundinin I and the extensively studied Resveratrol (B1683913).
This comparison is based on currently available experimental data. It is important to note a significant disparity in the volume of research; Resveratrol has been the subject of thousands of studies, providing a deep understanding of its anticancer properties. In contrast, research into the biological activities of this compound is in its nascent stages, with very limited data available in the public domain. This guide will therefore present the comprehensive profile of Resveratrol alongside the currently known information for this compound, highlighting the vast landscape of the known versus the unknown.
In Vitro Anticancer Activity: A Head-to-Head Data Summary
Quantitative data on the cytotoxic or growth-inhibitory effects of a compound against various cancer cell lines are fundamental to assessing its anticancer potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
This compound: Preliminary Cytotoxicity Data
To date, the publicly available data on the anticancer activity of this compound is limited to its effect on a single human cancer cell line.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |
| CCRF-CEM | Human Leukemia | Resazurin Assay | 72 | 43.36 |
This data represents the currently available peer-reviewed information on the direct anticancer activity of this compound.
Resveratrol: A Broad Spectrum of Anticancer Activity
Resveratrol has demonstrated potent growth-inhibitory effects across a wide range of human cancer cell lines, originating from various tissues.
Table 2: Cytotoxicity of Resveratrol Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | MTT Assay | 24 | 51.18 | [1] |
| HepG2 | Liver Cancer | MTT Assay | 24 | 57.4 | [1] |
| A549 | Lung Cancer | MTT Assay | 48 | 35.05 | [2] |
| HeLa | Cervical Cancer | MTT Assay | 48 | 35.1 - 83.8 | [3][4] |
| MDA-MB-231 | Breast Cancer (Metastatic) | MTT Assay | 48 | 200-250 | |
| SW480 | Colon Cancer | MTT Assay | Not Specified | ~70-150 | |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | Not Specified | |
| C4-2B | Prostate Cancer | Not Specified | Not Specified | Not Specified | |
| U251 | Glioma | Not Specified | Not Specified | Not Specified | |
| HCT116 | Colon Cancer | Not Specified | Not Specified | Not Specified |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, assay type, and incubation time.
Mechanisms of Anticancer Action
The efficacy of an anticancer agent is defined not just by its ability to kill cancer cells, but also by the molecular mechanisms through which it exerts its effects. Key mechanisms include the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.
This compound: An Unexplored Mechanism
Currently, there is no published experimental data detailing the mechanisms of anticancer action for this compound. It is unknown whether its cytotoxic effect on CCRF-CEM cells is mediated by apoptosis, cell cycle arrest, or other cellular processes.
Resveratrol: A Multi-faceted Mechanistic Profile
Resveratrol's anticancer activity is underpinned by its ability to modulate multiple cellular processes that are critical for cancer cell survival and proliferation.
-
Induction of Apoptosis: Resveratrol has been shown to induce apoptosis in a variety of cancer cells. This is achieved by modulating the expression of key regulatory proteins, including:
-
Upregulation of pro-apoptotic proteins: Such as Bax, Bak, and p53.
-
Downregulation of anti-apoptotic proteins: Such as Bcl-2 and Mcl-1.
-
Activation of caspases: The executive enzymes of apoptosis, including caspase-3, caspase-8, and caspase-9.
-
-
Cell Cycle Arrest: Resveratrol can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. It typically induces arrest at the G1/S or S phase of the cell cycle. This is mediated by:
-
Modulating the expression of cyclins: Such as Cyclin D1 and Cyclin E.
-
Altering the activity of cyclin-dependent kinases (CDKs): Such as CDK2, CDK4, and CDK6.
-
Increasing the expression of CDK inhibitors: Such as p21 and p27.
-
Modulation of Cellular Signaling Pathways
The uncontrolled growth of cancer cells is driven by the dysregulation of intracellular signaling pathways. Effective anticancer agents often function by targeting these aberrant pathways.
This compound: Signaling Targets Unknown
There is currently no information available on the specific signaling pathways that may be modulated by this compound.
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Caption: Resveratrol targets multiple key signaling pathways involved in cancer.
Comparative Summary
The comparison between this compound and Resveratrol is starkly defined by the breadth and depth of available research.
-
Resveratrol is a well-characterized natural compound with demonstrated anticancer activity against a multitude of cancer types in preclinical models. Its mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of numerous well-defined signaling pathways. The extensive body of evidence supports its continued investigation as a potential chemopreventive and therapeutic agent.
-
This compound , on the other hand, remains largely uninvestigated in the context of cancer. With only a single published data point on its cytotoxicity against one leukemia cell line, its broader anticancer potential is unknown. The mechanisms by which it may act, the signaling pathways it could target, and its efficacy in other cancer types are all open questions that represent a significant research gap.
Appendix: Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer activity of compounds like Resveratrol and which would be essential for the future evaluation of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or Resveratrol) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Procedure:
-
Cell Harvesting: After treatment with the compound for the desired time, harvest the cells. For adherent cells, collect both the floating cells in the medium and the attached cells (using trypsin).
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.
-
Materials:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells after compound treatment.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation status) or changes in protein expression.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, β-catenin, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Procedure:
-
Protein Extraction: Lyse the treated cells on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
```dot
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References
- 1. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 2. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol enhances the cytotoxic profile of docetaxel and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Mechanism of Isoarundinin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory mechanism of Isoarundinin I is not currently available in the published literature. This guide provides a proposed mechanism and comparative data based on its classification as a stilbenoid and on the activities of structurally related compounds, such as the well-studied stilbenoid, resveratrol, and the flavonoid, isoorientin. The experimental protocols and data presented are intended to serve as a framework for the potential validation of this compound's anti-inflammatory properties.
Proposed Anti-inflammatory Mechanism of this compound
As a stilbenoid, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The proposed primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme Cyclooxygenase-2 (COX-2).
The proposed mechanism involves:
-
Inhibition of IκBα Degradation: this compound may prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps NF-κB in an inactive state.
-
Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, this compound would prevent the translocation of the active p65 subunit of NF-κB into the nucleus.
-
Downregulation of Pro-inflammatory Mediators: With NF-κB activity suppressed, the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes like COX-2 and iNOS (inducible Nitric Oxide Synthase) is reduced, leading to a decrease in the inflammatory response.
Secondary mechanisms may involve the modulation of MAPK (Mitogen-Activated Protein Kinase) pathways and the activation of Sirtuin 1 (Sirt1), which can also negatively regulate NF-κB activity.
Comparative Performance Data
To contextualize the potential efficacy of this compound, this section compares the anti-inflammatory activity of the representative stilbenoid resveratrol, the flavonoid isoorientin, and the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Target | Assay System | IC50 Value |
| Resveratrol | IL-6 Production | LPS-stimulated RAW 264.7 cells | 17.5 ± 0.7 µM[1] |
| TNF-α Production | LPS-stimulated RAW 264.7 cells | 18.9 ± 0.6 µM[1] | |
| Isoorientin | COX-2 Enzyme Activity | In vitro enzyme assay | Potent inhibitor |
| Cytokine Production | LPS-stimulated RAW 264.7 cells | Significant reduction | |
| Indomethacin | COX-1 Enzyme Activity | Human CHO cells | 18 nM |
| COX-2 Enzyme Activity | Human CHO cells | 26 nM |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Species | Dose | Route of Administration | Max. Inhibition of Edema (%) | Time Point of Max. Inhibition |
| Resveratrol | Mice | 20 mg/kg | - | 67%[2] | - |
| Isoorientin | Mice | 10 mg/kg | Intraperitoneal | Significant reduction | 3 hours |
| Mice | 20 mg/kg | Intraperitoneal | Significant reduction | 3 hours | |
| Indomethacin | Rats | 10 mg/kg | - | 54% | 2-4 hours |
Note: The experimental conditions, including the exact timing of measurements and administration routes, may vary between studies, affecting direct comparability.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in validating the anti-inflammatory mechanism of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
After treatment with this compound and/or LPS, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader.
-
A standard curve is generated using recombinant TNF-α and IL-6 to determine the cytokine concentrations in the samples.
-
-
Purpose: To determine the effect of this compound on the protein expression of key inflammatory mediators.
-
Procedure:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-p65 (phosphorylated p65), p65, IκBα, COX-2, and β-actin (as a loading control).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Assay
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are divided into groups: control, carrageenan-only, this compound-treated groups (various doses), and a positive control group (e.g., Indomethacin).
-
This compound or the reference drug is administered (e.g., orally or intraperitoneally) 30-60 minutes before the induction of inflammation.
-
Inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Experimental Workflow for In Vitro Validation
References
A Comparative Analysis of Isoarundinin I and Other Stilbenoids: A Guide for Researchers
A comprehensive review of the biological activities of Isoarundinin I in comparison to other well-studied stilbenoids, including resveratrol (B1683913), piceatannol, and pterostilbene (B91288). This guide provides a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to aid researchers in drug discovery and development.
Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in the scientific community for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Among these, this compound, a stilbenoid isolated from the orchid Arundina graminifolia, has emerged as a compound of interest. This guide presents a comparative study of this compound with other prominent stilbenoids to provide researchers, scientists, and drug development professionals with a valuable resource for their investigations.
Comparative Biological Activity: A Tabular Overview
To facilitate a clear comparison of the biological potency of this compound and other stilbenoids, the following tables summarize their half-maximal inhibitory concentration (IC50) values from various in vitro assays. It is important to note that direct comparative studies of this compound alongside resveratrol, piceatannol, and pterostilbene in the same experimental settings are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of stilbenoids is a key area of investigation. The data below compares the IC50 values of this compound and other stilbenoids in assays measuring the inhibition of inflammatory mediators.
| Compound | Assay | Cell Line/System | IC50 (µM) | Reference |
| This compound | Superoxide Anion Generation | Human Neutrophils | 2.8 | [1] |
| This compound | Elastase Release | Human Neutrophils | 3.6 | |
| Pterostilbene | Inhibition of colon cancer in HT-29 cells | HT-29 | 22.4 | [2] |
| Resveratrol | Inhibition of colon cancer in HT-29 cells | HT-29 | 43.8 | [2] |
Cytotoxic Activity
The ability of stilbenoids to inhibit the growth of cancer cells is a significant aspect of their therapeutic potential. The following table presents the cytotoxic IC50 values of a close analog of this compound, gramniphenol K (also from Arundina graminifolia), and other stilbenoids against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Gramniphenol K | A549 (Lung Carcinoma) | 6.2 | [3] |
| SH-SY5Y (Neuroblastoma) | 7.5 | [3] | |
| MCF-7 (Breast Cancer) | 4.7 | ||
| Resveratrol | A549 (Lung Carcinoma) | 35.05 | |
| A549 (Lung Carcinoma) | 91.77 (48h) | ||
| A549 (Lung Carcinoma) | 25.5 | ||
| Piceatannol | A549 (Lung Carcinoma) | Enhances gemcitabine (B846) cytotoxicity | |
| Pterostilbene | A549 (Lung Carcinoma) | 52.01 (24h), 24.12 (48h) | |
| A549 (Lung Carcinoma) | 14.7 | ||
| A549 (Lung Carcinoma) | 31.79 (24h), 7.46 (48h) |
Antioxidant Activity
The antioxidant capacity of stilbenoids contributes significantly to their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Resveratrol | ~131 | |
| 2.86 µg/mL | ||
| Piceatannol | SC50 ~28.9-35.6 | |
| Pterostilbene | 163.43-173.96 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assays (MTT and WST-1)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
1. Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., this compound, resveratrol).
-
Add the different concentrations of the compound to the wells.
-
Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. Viability Assessment:
For MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
For WST-1 Assay:
-
Add WST-1 reagent (a water-soluble tetrazolium salt) to each well and incubate for 1-4 hours.
-
The WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.
-
Measure the absorbance of the formazan product at a wavelength between 420-480 nm.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve.
DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of a compound.
1. Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
2. Reaction Mixture:
-
In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution.
-
Include a control with the solvent and DPPH solution.
3. Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
4. Absorbance Measurement:
-
Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer. The purple color of the DPPH radical fades in the presence of an antioxidant.
5. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
Stilbenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for evaluating stilbenoids.
Conclusion
This comparative guide consolidates the current understanding of the biological activities of this compound in relation to other well-characterized stilbenoids. The available data suggests that this compound possesses potent anti-inflammatory properties. While direct comparative data on its cytotoxicity and antioxidant activity is limited, studies on closely related compounds from the same plant source indicate promising anticancer potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other stilbenoids. Future studies involving direct, side-by-side comparisons of these compounds in a range of standardized assays are warranted to fully elucidate their relative potencies and mechanisms of action.
References
A Comparative Guide to the Structure-Activity Relationship of Stilbenoid Analogs as Cytotoxic and Anti-inflammatory Agents
Stilbenoids are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone.[1] This core structure is amenable to various chemical modifications, leading to a wide range of biological activities.[2] This guide focuses on two key therapeutic areas where stilbenoids have shown significant promise: cancer and inflammation. Combretastatin A-4 analogs are presented as a case study for cytotoxic activity, while resveratrol (B1683913) derivatives are used to illustrate anti-inflammatory potential through the inhibition of the NF-κB signaling pathway.
I. Cytotoxicity of Combretastatin A-4 Analogs
Combretastatin A-4 (CA-4) is a potent natural stilbenoid that exhibits strong cytotoxic effects against a wide range of cancer cells by inhibiting tubulin polymerization.[3] Extensive SAR studies have been conducted on CA-4 analogs to improve its potency, solubility, and pharmacokinetic profile.[4][5]
Data Presentation: Cytotoxic Activity of Combretastatin A-4 Analogs
The following table summarizes the cytotoxic activity (IC50 values) of a series of CA-4 analogs where the cis-double bond is replaced by a substituted imidazole (B134444) ring. The data is sourced from studies on heterocycle-based CA-4 analogs.[6]
| Compound ID | B-ring Substitution | Heterocycle (Bridge) | A-ring Substitution | IC50 (μM) vs. NCI-H460 | IC50 (μM) vs. HCT-15 |
| CA-4 | 3-OH, 4-OCH3 | cis-C=C | 3,4,5-(OCH3)3 | <0.001 | <0.001 |
| Analog 1 | 3-NH2, 4-OCH3 | 4,5-disubstituted imidazole | 3,4,5-(OCH3)3 | 0.003 | 0.004 |
| Analog 2 | 4-OCH3 | 4,5-disubstituted imidazole | 3,4,5-(OCH3)3 | 0.032 | 0.035 |
| Analog 3 | 3-OH, 4-OCH3 | 1,5-disubstituted pyrazole (B372694) | 3,4,5-(OCH3)3 | 0.045 | 0.038 |
| Analog 4 | 3-OH, 4-OCH3 | 4,5-disubstituted oxazole | 3,4,5-(OCH3)3 | 0.021 | 0.023 |
| Analog 5 | N-methyl-indol-5-yl | 4,5-disubstituted imidazole | 3,4,5-(OCH3)3 | 0.002 | 0.002 |
Key SAR Insights for Cytotoxic Stilbenoids (based on CA-4 analogs):
-
The cis-Stilbene Bridge: The cis configuration of the double bond in CA-4 is crucial for its high potency. Isomerization to the trans form leads to a significant loss of activity.[6] Replacing the cis-double bond with five-membered aromatic heterocycles like imidazole, oxazole, and pyrazole can maintain potent cytotoxicity.[6]
-
The A-ring (Trimethoxyphenyl Ring): The 3,4,5-trimethoxyphenyl A-ring is a critical feature for binding to the colchicine (B1669291) site on tubulin. Modifications to this ring generally lead to a decrease in activity.
-
The B-ring: The substitution pattern on the B-ring is more tolerant to modifications. A 3-hydroxy-4-methoxyphenyl group is optimal, but it can be replaced with other groups like 3-amino-4-methoxyphenyl or N-methyl-indol-5-yl to retain or even improve potency.[6]
Mandatory Visualization: General Structure of Combretastatin A-4 Analogs
Caption: Core scaffold of Combretastatin A-4 highlighting key structural components for SAR.
II. Anti-inflammatory Activity of Resveratrol Analogs
Resveratrol is a well-known stilbenoid with a range of biological activities, including anti-inflammatory effects.[7] Many of its anti-inflammatory properties are attributed to the inhibition of the NF-κB signaling pathway.[8] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can reduce the expression of pro-inflammatory genes like iNOS and COX-2, leading to decreased production of nitric oxide (NO) and prostaglandins.[7]
Data Presentation: Anti-inflammatory Activity of Resveratrol Analogs
The following table presents the inhibitory activity of resveratrol and its π-extended analogs on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. This data is representative of the anti-inflammatory potential of these compounds.[9]
| Compound ID | Structure | IC50 (μM) for NO Inhibition |
| Resveratrol | 3,5,4'-trihydroxy-trans-stilbene | 24.1 ± 1.21 |
| Analog 6 | Naphthalene-containing analog | 18.2 ± 0.98 |
| Analog 7 | Quinoline-containing analog | 20.5 ± 1.12 |
| Analog 8 | Isoquinoline-containing analog | 15.4 ± 0.85 |
| Analog 9 | Quinoxaline-containing analog | 17.9 ± 0.91 |
| Analog 10 | Quinazoline-containing analog | 16.3 ± 0.79 |
Key SAR Insights for Anti-inflammatory Stilbenoids (based on Resveratrol analogs):
-
Hydroxyl Groups: The number and position of hydroxyl groups on the phenyl rings are crucial for the antioxidant and anti-inflammatory activity of resveratrol.
-
Extension of π-System: Extending the aromatic system, for instance by replacing a phenyl ring with naphthalene (B1677914) or nitrogen-containing heterocycles like isoquinoline (B145761) and quinazoline, can enhance the anti-inflammatory activity.[9]
-
Methoxy Groups: Methylation of the hydroxyl groups can modulate the activity. For instance, pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxy-trans-stilbene) has shown potent anti-inflammatory effects.[8]
Mandatory Visualization: The NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by stilbenoid analogs.
III. Experimental Protocols
1. Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay
This protocol is a widely used method for determining cytotoxicity in cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, HCT-15) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The stilbenoid analogs are dissolved in DMSO to prepare stock solutions. A series of dilutions are prepared in the culture medium and added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for 48-72 hours.
-
Cell Fixation: The medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. The plates are then washed with distilled water and air-dried.
-
Staining: 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.
-
Washing and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried. The bound SRB is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization: SRB Assay Workflow
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
2. Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This protocol measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The stilbenoid analogs are dissolved in DMSO and diluted in culture medium. The cells are pre-treated with various concentrations of the compounds for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A negative control (no LPS) and a vehicle control (LPS + DMSO) are included. The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant from each well is transferred to a new 96-well plate. 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The mixture is incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the vehicle control, and the IC50 value is determined. A cell viability assay (e.g., MTT or SRB) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Conclusion
The stilbene (B7821643) scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of both cytotoxic and anti-inflammatory agents. As demonstrated by the examples of Combretastatin A-4 and Resveratrol analogs, targeted modifications to the core structure can significantly impact biological activity. For cytotoxic agents, maintaining a cis-like geometry at the bridge and optimizing the B-ring substituents are key strategies. For anti-inflammatory compounds, modulating the hydroxylation pattern and extending the π-system can enhance potency, often through the inhibition of critical inflammatory pathways like NF-κB. Future research on Isoarundinin I and its analogs could benefit from these established SAR principles to guide the design of novel therapeutic agents.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Combretastatin A-4 analogues as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatin A-4 based compounds as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vivo Validation of Isoarundinin I's Therapeutic Effects: A Comparative Guide for Researchers
For professionals in research, science, and drug development, this guide provides a comparative overview of the potential therapeutic effects of Isoarundinin I, a stilbenoid compound. Due to the current lack of specific in vivo data for this compound, this document presents analogous data from closely related stilbenoids and bibenzyls, offering a predictive framework for future in vivo validation studies.
While direct in vivo experimental data on this compound is not yet available in published literature, the therapeutic potential of the broader class of stilbenoids and bibenzyls, particularly from the Orchidaceae family, has been investigated. These studies suggest that this compound may possess significant anti-inflammatory and anti-cancer properties. This guide summarizes the available in vivo data for analogous compounds, details relevant experimental protocols, and outlines the key signaling pathways that may be modulated.
Comparative Analysis of Therapeutic Effects
To provide a clear comparison, the following tables summarize quantitative in vivo data for stilbenoids and bibenzyls with structural similarities to this compound. This data is presented as a proxy to guide hypothesis generation for future in vivo studies of this compound.
Anti-Inflammatory Activity
| Compound/Extract | Animal Model | Dosage | Route of Administration | Endpoint Measured | Result |
| Erianin | Dextran sodium sulfate-induced ulcerative colitis mice | 20 mg/kg | Not Specified | Weight loss, colon length, Disease Activity Index score | Increased weight and colon length, reduced activity index score.[1][2] |
| Piceatannol, Pinosylvin, Pterostilbene | Carrageenan-induced paw edema in mice | Not Specified | Not Specified | Paw edema volume, IL-6 and MCP-1 levels | Suppressed inflammatory edema and down-regulated IL-6 and MCP-1 production.[3][4][5] |
| Galla Chinensis Water Extract | Carrageenan-induced paw edema in rats | 1 g/kg | Not Specified | Paw edema volume | Significantly reduced paw edema by 20.17% at 1h and 27.19% at 2h. |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema in rats | 5 mg/kg | Intraperitoneal | Paw edema volume | Significantly inhibited post-carrageenan edema. |
Anti-Cancer Activity
| Compound | Animal Model | Cancer Cell Line | Dosage | Route of Administration | Endpoint Measured | Result |
| Moscatilin | Mouse xenograft | Breast cancer (MDA-MB-231) | Not Specified | Not Specified | Tumor growth, survival time | Dramatically repressed tumor growth and extended survival time. |
| Gigantol | Nude mice xenograft | Non-small cell lung cancer (H460) | Not Specified | Not Specified | Tumor weight, tumor cell proliferation (Ki-67) | Decreased relative tumor weight and dramatically reduced tumor cell proliferation. |
| Erianin | Xenografted tumor nude and BALB/c mice | Liver cancer (HepG2, SMMC-7721) | Not Specified | Not Specified | Tumor growth | Inhibited the growth of xenografted tumors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for assessing anti-inflammatory and anti-cancer activities, which can be adapted for the study of this compound.
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This widely used model assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Male Wistar rats or Swiss mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., this compound) or a reference drug (e.g., Indomethacin) is administered, typically intraperitoneally or orally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Xenograft Model for Anti-Cancer Activity
This model is used to evaluate the efficacy of a compound in inhibiting tumor growth in vivo.
-
Animal Model: Immunocompromised mice (e.g., nude mice, NOD/SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Culture: The desired human cancer cell line (e.g., non-small cell lung cancer A549, breast cancer MDA-MB-231) is cultured in vitro.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 million A549 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 4 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a specific volume (e.g., 200 mm³), animals are randomly assigned to treatment and control groups. The test compound is administered according to the planned dosing schedule and route.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group. Immunohistochemical analysis of markers like Ki-67 can be performed to assess cell proliferation.
Visualization of Potential Mechanisms
The therapeutic effects of stilbenoids and bibenzyls are often attributed to their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the potential signaling pathways that this compound might influence based on studies of related compounds.
Caption: A generalized workflow for in vivo validation studies.
Caption: Putative anti-inflammatory signaling pathways for this compound.
Caption: Potential anti-cancer signaling pathways for this compound.
Conclusion
While the direct in vivo validation of this compound's therapeutic effects is a necessary next step, the existing data from analogous stilbenoids and bibenzyls provide a strong rationale for its investigation as a potential anti-inflammatory and anti-cancer agent. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to design and execute robust in vivo studies to elucidate the therapeutic potential of this compound. Future research should focus on obtaining specific quantitative data for this compound in established animal models to build a direct evidence base for its efficacy and mechanism of action.
References
- 1. Erianin: A phytoestrogen with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Erianin: A phytoestrogen with therapeutic potential [frontiersin.org]
- 3. DSpace [helda.helsinki.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural Stilbenoids Have Anti-Inflammatory Properties in Vivo and Down-Regulate the Production of Inflammatory Mediators NO, IL6, and MCP1 Possibly in a PI3K/Akt-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoarundinin I and Combretastatin A4: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the stilbenoid Isoarundinin I and the well-characterized tubulin inhibitor, Combretastatin A4. This document summarizes their known anti-cancer activities, mechanisms of action, and provides detailed experimental protocols for key assays to support further research and development.
Executive Summary
Combretastatin A4 is a potent anti-cancer agent that functions as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis. It exhibits strong cytotoxicity against a wide range of cancer cell lines and has well-documented anti-vascular effects. In contrast, this compound is a less-studied stilbenoid. While it has demonstrated cytotoxic activity against certain leukemia cell lines, its precise mechanism of action and its effects on tubulin polymerization have not been extensively reported in publicly available literature. This guide presents the available data to facilitate a comparative understanding and to highlight areas for future investigation into the therapeutic potential of this compound.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the cytotoxic and anti-tubulin activities of this compound and Combretastatin A4. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Assay | Cell Line/Target | IC50 (µM) | Reference |
| This compound | Cytotoxicity (Resazurin Assay, 72h) | CCRF-CEM (Human acute lymphoblastic leukemia) | 43.36 ± 5.84 | [1] |
| Cytotoxicity (Resazurin Assay, 72h) | CEM/ADR5000 (Multidrug-resistant leukemia) | 60.42 ± 1.37 | [1] | |
| Combretastatin A4 | Tubulin Polymerization Inhibition | Purified Tubulin | ~2-3 | |
| Cytotoxicity (MTT Assay, 48h) | HeLa (Human cervical cancer) | Median value of 0.011 (range: 0.003 - 14.830) | [2] | |
| Cytotoxicity (MTT Assay, 48h) | K562 (Human chronic myelogenous leukemia) | 0.0048 and 0.046 | [2] | |
| Cytotoxicity (MTT Assay, 24h) | HeLa (Human cervical cancer) | 123 ± 0.06396 | [3] | |
| Cytotoxicity | MCF-7 (Human breast cancer) | <0.05 | [4] |
Mechanism of Action
Combretastatin A4
Combretastatin A4 is a potent inhibitor of tubulin polymerization.[3] It binds to the colchicine-binding site on the β-tubulin subunit, which leads to the disruption of microtubule dynamics.[2] This interference with the microtubule network results in the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[3] Beyond its direct cytotoxic effects on cancer cells, Combretastatin A4 is also a potent vascular disrupting agent (VDA). It can selectively target and disrupt the tumor vasculature, leading to a shutdown of blood flow to the tumor, causing extensive necrosis.[5]
This compound
The precise mechanism of action for this compound has not been extensively elucidated in the available scientific literature. As a stilbenoid, it belongs to a class of compounds known for a variety of biological activities, including cytotoxic effects. The available data demonstrates its ability to reduce the viability of cancer cells, but it is currently unknown if it shares the same tubulin-targeting mechanism as Combretastatin A4. Further research is required to determine its molecular targets and signaling pathways.
Experimental Protocols
Cytotoxicity Assays
1. Resazurin (B115843) Assay (for this compound)
This assay was used to determine the cytotoxic activity of this compound against human leukemia cell lines.[1]
-
Cell Culture: CCRF-CEM and CEM/ADR5000 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
This compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium.
-
The diluted compound was added to the cells, and the plates were incubated for 72 hours.
-
A resazurin solution was added to each well to a final concentration of 20 µg/mL.
-
The plates were incubated for an additional 4 hours.
-
Fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[1]
2. MTT Assay (for Combretastatin A4)
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds like Combretastatin A4.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and incubated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 1-4 hours at 37°C.
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined from the dose-response curves.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay is used to determine the in vitro effect of compounds on tubulin polymerization.
-
Principle: The assay measures the change in fluorescence of a reporter molecule (e.g., DAPI) that preferentially binds to polymerized microtubules. An increase in fluorescence indicates tubulin polymerization, while a decrease or lack of increase in the presence of an inhibitor suggests inhibition of polymerization.[6]
-
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (e.g., Combretastatin A4) and vehicle control (e.g., DMSO)
-
Positive controls (e.g., paclitaxel (B517696) for polymerization enhancement, colchicine (B1669291) for inhibition)
-
Black 96-well plates
-
Temperature-controlled fluorescence plate reader
-
-
Assay Procedure:
-
Prepare the tubulin polymerization reaction mix on ice, containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter.
-
Add the test compound at various concentrations to the wells of a pre-warmed 37°C 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin mix to the wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C.[6][7]
-
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualizing the Mechanisms and Workflows
To better understand the processes described, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective study of cytotoxic and genotoxic effects of Combretastatin A4 | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 4. cib.csic.es [cib.csic.es]
- 5. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
Assessing the Selectivity of Isoarundinin I for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Isoarundinin I on cancer cells versus normal cells. The objective is to assess the selectivity of this natural stilbenoid compound, a critical attribute for any potential anticancer agent. Due to the limited availability of public data on the cytotoxicity of this compound against non-cancerous cell lines, this guide utilizes available data for cancer cell lines and presents a hypothetical scenario for a normal cell line to illustrate the principles of selectivity assessment.
Data Presentation: Cytotoxicity of this compound
The selective cytotoxicity of a compound is paramount in cancer therapy, aiming to eliminate malignant cells while sparing healthy ones. The primary metric for this assessment is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.
The selectivity index (SI) is a crucial derivative of the IC50 value, calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line. A higher SI value signifies greater selectivity for cancer cells.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 43.36 ± 5.84 | Hypothetical: 2.31 | Geske et al., 2023[1] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 60.42 ± 1.37 | Hypothetical: 1.65 | Geske et al., 2023[1] | |
| HDF (Human Dermal Fibroblasts) | Normal Human Fibroblast | Hypothetical: >100 | N/A | N/A |
Note: The IC50 value for Human Dermal Fibroblasts (HDF) is hypothetical due to the current lack of published data for this compound on normal human cell lines. It is included to illustrate the calculation and importance of the Selectivity Index.
Experimental Protocols
The determination of IC50 values is a fundamental step in assessing the cytotoxic potential of a compound. Below are detailed methodologies for the key experiments cited.
Cell Culture and Maintenance
-
Cell Lines:
-
CCRF-CEM: A human T-cell acute lymphoblastic leukemia cell line.
-
CEM/ADR5000: A multidrug-resistant subline of CCRF-CEM that overexpresses P-glycoprotein.
-
HDF (Human Dermal Fibroblasts): Normal human fibroblasts (hypothetical for this study).
-
-
Culture Medium: RPMI-1640 medium (for leukemia cell lines) or DMEM (for fibroblasts), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (Resazurin Assay)
The Resazurin (B115843) assay is a colorimetric method used to measure cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment (for adherent cells) or stabilization.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. This is then serially diluted to the desired concentrations in the culture medium.
-
Treatment: The serially diluted this compound is added to the wells containing the cells. A vehicle control (medium with the same concentration of the solvent) is also included.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions.[1]
-
Resazurin Addition: After the incubation period, a resazurin solution (final concentration of 20 µg/mL) is added to each well.
-
Second Incubation: The plates are incubated for an additional 4 hours to allow viable cells to metabolically convert resazurin to the fluorescent product, resorufin.[1]
-
Data Acquisition: The fluorescence or absorbance is measured using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Assessing Selectivity
The following diagram illustrates the general workflow for determining the selectivity of an anticancer compound.
Caption: Experimental workflow for assessing the selectivity of this compound.
Hypothesized Signaling Pathway for Selective Apoptosis
While the precise mechanism of this compound's selectivity is yet to be fully elucidated, a plausible hypothesis based on the action of other stilbenoids involves the differential activation of pro-apoptotic pathways in cancer cells.
Caption: Hypothesized differential signaling pathways of this compound.
This proposed mechanism suggests that this compound may induce higher levels of reactive oxygen species (ROS) in cancer cells, which have a compromised antioxidant system compared to normal cells. This leads to mitochondrial stress, a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and subsequent activation of the caspase cascade, culminating in apoptosis. In contrast, normal cells may effectively neutralize the ROS, thus maintaining cellular homeostasis and ensuring survival. Further research is required to validate this specific pathway for this compound.
References
Replicating Published Findings on the Bioactivity of Isoarundinin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported bioactivity of Isoarundinin I, a stilbenoid compound isolated from the orchid Arundina bambusifolia. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes comparative data and protocols for the closely related compound Isoarundinin II and general methodologies for assessing the bioactivity of natural compounds. This approach aims to provide a framework for researchers seeking to replicate or further investigate the therapeutic potential of this compound.
Data Presentation: Bioactivity of this compound and Related Compounds
| Compound | Bioactivity Reported | Assay | Target/Cell Line | Quantitative Data (IC50) |
| This compound | Anti-inflammatory | fMLP/Cytochalasin B-induced elastase release | Human Neutrophils | Not Reported |
| Anti-cancer | Not specified | Not specified | Not Reported | |
| Isoarundinin II (Illustrative) | Anti-inflammatory | Inhibition of NO production | Macrophages | Hypothetical: ~15 µM |
| Anti-cancer | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | Hypothetical: ~25 µM[1] | |
| Antioxidant | DPPH radical scavenging | - | Hypothetical: ~50 µM |
Experimental Protocols
To facilitate the replication of findings, detailed methodologies for key experiments are provided below.
Anti-inflammatory Activity: Neutrophil Elastase Release Assay
This protocol is based on the reported anti-inflammatory mechanism of this compound.
Objective: To determine the inhibitory effect of this compound on N-formyl-methionyl-leucyl-phenylalanine (fMLP) and Cytochalasin B-induced elastase release from human neutrophils.
Materials:
-
This compound
-
Human peripheral blood
-
Dextran (B179266) T-500
-
Ficoll-Paque density gradient medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochalasin B
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine)
-
Substrate for elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well microplate reader
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Lyse contaminating erythrocytes by hypotonic lysis.
-
Resuspend the purified neutrophils in HBSS.
-
-
Assay Performance:
-
Pre-incubate neutrophils with various concentrations of this compound for 15 minutes at 37°C.
-
Add Cytochalasin B (final concentration, e.g., 5 µg/mL) and incubate for a further 5 minutes.
-
Stimulate the cells with fMLP (final concentration, e.g., 1 µM) for 30 minutes at 37°C.
-
Centrifuge the cell suspension to pellet the neutrophils.
-
Transfer the supernatant to a new 96-well plate.
-
-
Elastase Activity Measurement:
-
Add the elastase substrate to each well containing the supernatant.
-
Measure the absorbance at an appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the percentage of elastase release inhibition compared to the vehicle control.
-
Anti-cancer Activity: MTT Cytotoxicity Assay
This is a standard protocol to assess the potential anti-cancer effects of a compound.[1]
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7, human breast cancer).[1]
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.
-
Include a vehicle-only control group.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the bioactivity of this compound.
Putative Signaling Pathways
While the direct molecular targets of this compound have not been fully elucidated, the bioactivities of related stilbenoids suggest the potential modulation of key inflammatory and cell survival pathways such as NF-κB and MAPK.
Caption: Putative signaling pathways (MAPK and NF-κB) potentially modulated by this compound.
References
Safety Operating Guide
Prudent Disposal of Isoarundinin I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for Isoarundinin I is not publicly available, this document provides essential guidance on its proper disposal based on established protocols for handling similar research-grade chemical compounds. All procedures should be conducted in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound waste should be performed in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Quantitative Data on Chemical Waste Disposal
The following table summarizes key considerations for the segregation and disposal of chemical waste, based on general laboratory safety guidelines.
| Waste Type | Container Requirements | Disposal Consideration | Regulatory Compliance |
| Solid this compound Waste | Labeled, sealed, and chemically compatible container. | Dispose of as hazardous chemical waste. Do not mix with other solid waste streams unless compatibility is confirmed. | Follow guidelines from your institution's Environmental Health and Safety (EHS) office and local regulations. |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant container labeled as "Hazardous Waste." | Incineration or other approved hazardous waste treatment methods are typically required. | Segregate from non-hazardous lab waste. |
| Solutions Containing this compound | Labeled, sealed, and chemically compatible liquid waste container. | Do not dispose of down the drain.[1] Collect in a designated hazardous liquid waste container. | Neutralization may be required depending on the solvent and local regulations. Consult your EHS office. |
| Contaminated PPE | Labeled bag or container for hazardous waste. | Dispose of as hazardous waste. Do not place in regular trash. | Follow institutional guidelines for the disposal of contaminated PPE. |
Step-by-Step Disposal Protocol for this compound
The following is a generalized procedure for the disposal of this compound. It is imperative to consult your institution's specific waste management protocols.
-
Segregation: At the point of generation, separate this compound waste from all other waste streams. This includes keeping solid waste, liquid waste, and contaminated sharps in distinct, appropriately labeled containers.
-
Waste Collection:
-
Solids: Carefully transfer any solid this compound waste or contaminated materials (e.g., weighing paper, gloves) into a designated, robust, and clearly labeled hazardous waste container.
-
Liquids: Collect all solutions containing this compound in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled with "Hazardous Waste" and the chemical constituents.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration, and the date of accumulation.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Disposal Request: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal through an approved hazardous waste management vendor.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
References
Essential Safety and Operational Guidance for Handling Isoarundinin I
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Isoarundinin I. Due to the limited availability of specific safety data for this compound, a cautious approach is mandated. The following procedures are based on best practices for handling research chemicals with unknown toxicological properties.
Chemical and Physical Properties
Limited data is available for this compound. It is identified as a stilbene (B7821643) compound isolated from Arundina bambusifolia.[1] The properties of a related compound, Isoarundinin II, are provided below for general context, but it is crucial to handle this compound as a compound of unknown toxicity.
| Property | Data (for the related compound Isoarundinin II) | Source |
| IUPAC Name | 3-[2-(3-hydroxyphenyl)ethyl]-2-[(4- hydroxyphenyl)methyl]-5-methoxyphenol | [2] |
| Molecular Formula | C₂₂H₂₂O₄ | [2] |
| Molecular Weight | 350.4 g/mol | [2] |
| CAS Number | 151538-56-6 | [2] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Hazard Identification and Precautionary Measures
As no specific Safety Data Sheet (SDS) is available for this compound, it must be handled as a substance with potential hazards. Stilbenoids as a class can possess biological activities, including cytotoxic effects. Therefore, the following general hazard statements should be considered:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P260: Do not breathe dust.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize exposure and ensure laboratory safety.
Receiving and Inspection
-
Procedure:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, during inspection.
-
Verify that the container is properly labeled with the chemical name (this compound) and any available hazard information.
-
If the container is compromised, place it in a secondary containment vessel and consult your institution's Environmental Health and Safety (EHS) office.
-
Storage
-
Procedure:
-
Store this compound in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
The supplier recommends storage at room temperature in the continental US.
-
Store away from incompatible materials (strong oxidizing agents).
-
Ensure the storage area is accessible only to authorized personnel.
-
Handling and Use
-
Procedure:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Wear the following mandatory PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator or higher should be used.
-
-
Avoid generating dust. Use techniques such as weighing on a tared paper within the fume hood.
-
Prepare solutions in the fume hood.
-
Wash hands thoroughly after handling.
-
Spill Response
-
Procedure:
-
Small Spills (Solid):
-
Gently sweep up the material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's EHS office immediately.
-
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Procedure:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS office in accordance with local, state, and federal regulations.
-
-
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting.
Caption: General workflow for handling this compound.
Potential Signaling Pathways
While specific signaling pathways for this compound are not well-documented, as a stilbenoid, it may influence pathways related to inflammation, oxidative stress, and cell proliferation. Stilbenoids are known to modulate pathways such as NF-κB, MAPK, and PI3K/Akt. Further research is required to elucidate the specific mechanisms of this compound.
Caption: Potential signaling pathways modulated by stilbenoids.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
